molecular formula C11H15N3O2 B1366654 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid CAS No. 876717-56-5

2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Cat. No.: B1366654
CAS No.: 876717-56-5
M. Wt: 221.26 g/mol
InChI Key: OXVRAMAPGBJUBN-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperazin-1-yl)-isonicotinic acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-8-9(11(15)16)2-3-12-10/h2-3,8H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVRAMAPGBJUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424435
Record name 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid
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Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-56-5
Record name 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid
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Record name 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, registered under CAS Number 876717-56-5, is a heterocyclic carboxylic acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its unique structural architecture, featuring a pyridine core substituted with a methylpiperazine moiety, positions it as a valuable and versatile building block in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its burgeoning role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

PropertyValueSource
CAS Number 876717-56-5[1][2]
Molecular Formula C₁₁H₁₅N₃O₂[1]
Molecular Weight 221.26 g/mol [1]
Appearance Off-white to light yellow solidInferred from typical small organic molecules
Solubility Soluble in polar organic solvents such as DMSO and methanol.Inferred from structure and related compounds

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation in heterocyclic chemistry involves the displacement of a leaving group, typically a halogen, from an electron-deficient aromatic ring by a nucleophile.

In this specific synthesis, the pyridine ring of an isonicotinic acid derivative is activated towards nucleophilic attack by the presence of the electron-withdrawing carboxylic acid group and a halogen atom at the 2-position. The secondary amine of N-methylpiperazine serves as the potent nucleophile.

Conceptual Workflow of Synthesis

Synthesis_Workflow Conceptual Synthesis Workflow Start Starting Materials SM1 2-Chloroisonicotinic acid Start->SM1 SM2 N-Methylpiperazine Start->SM2 Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: A diagram illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on pyridine rings.

Materials:

  • 2-Chloroisonicotinic acid

  • 1-Methylpiperazine

  • A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate and water for extraction

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (1 equivalent).

  • Solvent and Base Addition: Add a suitable volume of DMSO or DMF to dissolve the starting material. To this solution, add 1-methylpiperazine (1.2-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (2-3 equivalents). The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify to a pH of approximately 6-7 using a dilute solution of hydrochloric acid. This step protonates the product, aiding in its isolation.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The aromatic protons will appear in the downfield region, while the aliphatic protons of the piperazine and the methyl group will be in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbons of the piperazine ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 222.12.[3]

Applications in Drug Discovery and Development

The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable physicochemical properties and ability to interact with various biological targets.[4] this compound serves as a key building block, enabling the introduction of the methylpiperazine-substituted pyridine core into larger, more complex molecules.

Role as a Synthetic Intermediate

This compound is primarily utilized as an intermediate in the synthesis of a diverse range of therapeutic agents. Its carboxylic acid functional group provides a convenient handle for further chemical modifications, most commonly through amide bond formation. This allows for its coupling with various amine-containing fragments to generate extensive chemical libraries for high-throughput screening.

Use in the Synthesis of Kinase Inhibitors

A significant application of this building block is in the development of kinase inhibitors.[5] The pyridine and piperazine rings can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The structural motif provided by this compound has been incorporated into novel inhibitors targeting enzymes such as Glycogen Synthase Kinase-3β (GSK-3β).[6]

Potential in Developing Novel Therapeutics

Derivatives of this compound have been explored for a range of biological activities, including but not limited to:

  • Antituberculosis Agents: The isonicotinic acid scaffold is a core component of the first-line tuberculosis drug, isoniazid. Novel derivatives incorporating the methylpiperazine group are being investigated for their potential to overcome drug resistance.[7]

  • 5-HT Receptor Ligands: The piperazine moiety is a common feature in ligands for serotonin receptors. Modifications of this core structure could lead to new agents for treating central nervous system disorders.[8]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably a fume hood.

Conclusion

This compound is a pivotal chemical entity in modern drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its carboxylic acid group, makes it an attractive building block for medicinal chemists. As the quest for novel therapeutics continues, the strategic incorporation of this and related scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1][2] These intrinsic characteristics govern a molecule's behavior from the moment of administration through its journey of absorption, distribution, metabolism, and excretion (ADME).[3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical methodologies for determining its ionization constant (pKa), lipophilicity (logP/logD), and solubility. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its application in rational drug design.

Molecular Structure and Core Properties

This compound is a heterocyclic compound featuring a pyridine carboxylic acid scaffold substituted with a methylpiperazine moiety. This unique combination of functional groups dictates its physicochemical behavior and potential pharmacological activity.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acidP&S Chemicals
Chemical Formula C₁₁H₁₅N₃O₂P&S Chemicals
Molecular Weight 221.26 g/mol Matrix Scientific
CAS Number 876717-56-5Matrix Scientific

Note: The following sections will discuss the theoretical and experimental determination of key physicochemical properties. Where experimental data for the title compound is not publicly available, representative methodologies and the significance of these properties will be discussed in detail.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is a critical determinant of its ionization state at different physiological pH levels, which in turn influences its solubility, permeability, and target engagement.[3][5] For this compound, the presence of both a carboxylic acid (an acidic group) and two amine functionalities within the piperazine ring (basic groups) suggests it is an amphoteric substance with multiple pKa values. The pyridine ring nitrogen is also weakly basic.

The ionization state of this molecule will significantly change as it moves through the gastrointestinal tract, from the acidic environment of the stomach to the more neutral pH of the intestines.[6][7] Understanding these pKa values is therefore essential for predicting its absorption and distribution.[4]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[8][9][10][11] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol) prep2 Dilute with water to a known concentration (~1-10 mM) prep1->prep2 titrate1 Calibrate pH meter with standard buffers prep2->titrate1 titrate2 Titrate with standardized acid (e.g., HCl) titrate1->titrate2 titrate3 Titrate with standardized base (e.g., NaOH) titrate2->titrate3 analysis1 Plot pH vs. titrant volume titrate3->analysis1 analysis2 Determine inflection points (1st or 2nd derivative) analysis1->analysis2 analysis3 Calculate pKa values analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]

  • Calibration:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]

  • Titration Procedure:

    • Accurately pipette a known volume of the compound's solution into a thermostatted titration vessel.

    • Add the background electrolyte.

    • Titrate the solution with the standardized acid to a low pH (e.g., pH 2) to ensure all basic groups are protonated.

    • Subsequently, titrate with the standardized base, recording the pH value after each incremental addition of the titrant until a high pH (e.g., pH 12) is reached.[9]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These can be accurately determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[12]

Lipophilicity (logP and logD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing its absorption, distribution, and ability to cross biological membranes.[13][14] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[15] For an amphoteric molecule like this compound, logD is a more physiologically relevant parameter as it accounts for the pH-dependent ionization.[16][17]

A balanced logD value is often sought in drug design; too high, and the compound may be poorly soluble and sequestered in fatty tissues, while too low, and it may not effectively cross cell membranes.[18][19]

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of logP and logD due to its direct measurement of partitioning.[17][20]

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare pH-buffered aqueous phase and n-octanol prep2 Saturate each phase with the other prep1->prep2 part1 Add compound to the biphasic system prep2->part1 part2 Shake until equilibrium is reached part1->part2 part3 Separate the two phases (centrifugation) part2->part3 analysis1 Determine compound concentration in each phase (e.g., HPLC-UV) part3->analysis1 analysis2 Calculate logD analysis1->analysis2

Caption: Workflow for logD determination by the shake-flask method.

  • Preparation of Phases:

    • Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance).

    • Saturate n-octanol with the aqueous buffer and vice versa by mixing and allowing them to separate overnight.[16]

  • Partitioning:

    • Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vessel.

    • Shake the vessel for a sufficient time to allow for equilibrium to be reached (typically several hours).[20]

    • Separate the two phases by centrifugation to ensure a clean separation.[21]

  • Analysis:

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The logD is calculated using the following formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental physicochemical property that significantly impacts the oral bioavailability of a drug.[22][23][24][25] For a drug to be absorbed, it must first be in solution.[23] Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.[26][27] Solubility can be assessed under kinetic or thermodynamic conditions.

  • Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method often used in early drug discovery.[28][29][30][31]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution and is the more definitive measure, crucial for later-stage development.[27][32][33]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the gold standard for determining thermodynamic solubility.[34][35]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) equil1 Shake at a constant temperature (e.g., 24-48 hours) to reach equilibrium prep1->equil1 equil2 Separate solid from supernatant (filtration or centrifugation) equil1->equil2 analysis1 Determine compound concentration in the supernatant (e.g., HPLC-UV) equil2->analysis1 analysis2 Report solubility (e.g., in µg/mL or µM) analysis1->analysis2

Caption: Workflow for thermodynamic solubility determination.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[32]

  • Equilibration:

    • Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[29]

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This can be achieved by filtration through a low-binding filter or by high-speed centrifugation.[36]

  • Quantification:

    • Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV, against a calibration curve.[27]

Conclusion: A Holistic View of Physicochemical Properties

The physicochemical properties of this compound—its pKa, logD, and solubility—are intricately linked and collectively dictate its potential as a drug candidate. A low pKa for the carboxylic acid and higher pKa values for the piperazine nitrogens will define its charge state across the physiological pH range. This, in turn, will modulate its logD and aqueous solubility. By employing the robust experimental methodologies outlined in this guide, researchers can obtain reliable data to build a comprehensive physicochemical profile. This profile is not merely a collection of numbers but a predictive tool that enables informed decisions in lead optimization, formulation development, and ultimately, the design of safer and more effective medicines.[37][38]

References

A Comprehensive Technical Guide to 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-(4-methyl-piperazin-1-yl)-isonicotinic acid, a heterocyclic compound of significant interest to the pharmaceutical research and development sector. The molecule uniquely combines the structural features of isonicotinic acid, a known pharmacophore, with a 1-methylpiperazine moiety, a group frequently employed to enhance pharmacokinetic properties. We will dissect its molecular structure, detail its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and predict its spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its application in research. This section outlines the core identity and key physical data for this compound.

Nomenclature and Chemical Identifiers

The compound is systematically named and cataloged under various identifiers, ensuring its unambiguous recognition in chemical databases and literature.

IdentifierValueSource
IUPAC Name 2-(4-Methylpiperazin-1-yl)pyridine-4-carboxylic acid[1]
CAS Number 876717-56-5[2][3]
Molecular Formula C₁₁H₁₅N₃O₂[2][3]
Molecular Weight 221.26 g/mol [2][3]
Synonyms 2-(4-Methyl-1-piperazinyl)isonicotinic Acid, 2-(4-Methyl-1-piperazinyl)-4-pyridinecarboxylic acid[3]
Core Molecular Structure

The structure of this compound is a composite of two key heterocyclic systems: a pyridine ring and a piperazine ring. The pyridine ring is substituted at the 4-position with a carboxylic acid group, defining it as an isonicotinic acid derivative.[4] The 2-position of this pyridine core is linked via a carbon-nitrogen bond to the 1-position of a 4-methylpiperazine ring.

Fig 1: Annotated structure of this compound.
Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for designing experimental conditions such as solvent selection, reaction temperature, and purification methods. These values are based on computational predictions.

PropertyPredicted ValueSource
Boiling Point 475.1 ± 45.0 °C[3]
Density 1.239 ± 0.06 g/cm³[3]
pKa 2.14 ± 0.10 (most acidic)[3]

Significance in Medicinal Chemistry and Drug Development

The value of this molecule as a synthetic intermediate is derived from the proven biological relevance of its constituent parts. The piperazine moiety is one of the most prevalent heterocycles in approved drugs, prized for its ability to serve as a versatile scaffold and to improve aqueous solubility and oral bioavailability.[5] The isonicotinic acid framework is famously the core of the antituberculosis drug isoniazid and its derivatives continue to be explored for various therapeutic applications.[6]

The combination of these two "privileged" structures in a single, ready-to-use building block offers a streamlined path to novel compounds with potential activity in diverse areas, such as kinase inhibition, GPCR modulation, and as agents targeting polymerases.[7]

G cluster_inputs Core Components scaffold Isonicotinic Acid Scaffold (Proven Pharmacophore) target This compound (Versatile Building Block) scaffold->target Combines via C-N bond moiety 4-Methylpiperazine Moiety (PK/Solubility Enhancer) moiety->target apps Potential Therapeutic Candidates target->apps Enables rapid library synthesis

Fig 2: Logical flow of molecular design rationale.

Proposed Synthetic Pathway

While this compound is commercially available as a building block, understanding its synthesis is crucial for analogue design and process development. A logical and field-proven approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

The key disconnection is the C-N bond between the pyridine ring and the piperazine nitrogen. This retrosynthetic step is justified because SNAr reactions on electron-deficient aromatic rings (like a 2-halopyridine) are a cornerstone of heterocyclic chemistry. This leads to two readily available starting materials: a 2-halo-isonicotinic acid derivative and 1-methylpiperazine.

retrosynthesis cluster_precursors Starting Materials target Target Molecule C₁₁H₁₅N₃O₂ sm1 2-Chloro-isonicotinic acid target->sm1 C-N Disconnection (SNAr) sm2 1-Methylpiperazine target->sm2

Fig 3: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol (Forward Synthesis)

This protocol describes a self-validating system for the synthesis of this compound. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by standard analytical techniques.

Reaction: 2-Chloro-isonicotinic acid + 1-Methylpiperazine → this compound

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-isonicotinic acid (1.0 eq).

  • Solvent and Base Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: The solvent must be polar to dissolve the reagents but aprotic to avoid competing with the nucleophile. The base is essential to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct formed during the reaction.

  • Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) to the stirring suspension.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile (the 2-chloro-isonicotinic acid).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

    • Causality: SNAr reactions require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.

  • Work-up: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~7 using 1M HCl. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure compound.

Predicted Spectroscopic Characterization

While experimental spectra should be acquired for confirmation, the molecular structure allows for reliable prediction of its key spectroscopic features. This is based on established chemical shift values and functional group frequencies from analogous structures.[8][9]

Predicted ¹H NMR Spectroscopy (in CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.2d1HH adjacent to COOH
Pyridine-H~7.0s1HH between N and C-Pip
Pyridine-H~6.8d1HH adjacent to C-Pip
Piperazine-H~3.6-3.8t4H-CH₂-N(Py)
Piperazine-H~2.5-2.7t4H-CH₂-N(Me)
Methyl-H~2.3s3H-N-CH₃
Carboxylic Acid-H>10br s1H-COOH
Predicted FT-IR Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration Type
2500-3300O-HBroad stretch (Carboxylic Acid)
~1700C=OStretch (Carboxylic Acid)
1600, 1480C=C, C=NAromatic ring stretch
~1250C-NStretch (Aryl-amine)

Safety and Handling

Based on available data, this compound is classified as an irritant.[2][3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical intermediate that provides a direct route to complex molecules of pharmaceutical interest. Its synthesis is straightforward, relying on fundamental and scalable organic reactions. The combination of the biologically relevant isonicotinic acid core and the pharmacokinetically favorable piperazine moiety makes it a high-value building block for modern drug discovery campaigns.

References

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)isonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)isonicotinic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and its potential applications as a key building block in the creation of targeted therapeutics.

Compound Identification and Nomenclature

IUPAC Name: 2-(4-Methylpiperazin-1-yl)pyridine-4-carboxylic acid[1]

Synonyms: 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, BAS 10154025, CID6484238, SBB011467[1]

CAS Number: 876717-56-5[2]

Molecular Formula: C₁₁H₁₅N₃O₂[2]

Molecular Weight: 221.26 g/mol [2]

The structural framework of this molecule incorporates a pyridine-4-carboxylic acid (isonicotinic acid) core, substituted at the 2-position with a 4-methylpiperazin-1-yl moiety. The presence of the basic piperazine ring and the acidic carboxylic acid group imparts amphoteric properties to the molecule, influencing its solubility and its utility as a scaffold in drug design. The piperazine and pyridine motifs are prevalent in a multitude of clinically approved drugs, suggesting the potential of this compound as a valuable pharmaceutical intermediate.[3]

Physicochemical and Predicted Spectral Data

A summary of the key physicochemical properties of 2-(4-methylpiperazin-1-yl)isonicotinic acid is provided in the table below. These parameters are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₂[2]
Molecular Weight 221.26[2]
Predicted Boiling Point 475.1±45.0 °CChemicalBook
Predicted Density 1.239±0.06 g/cm³ChemicalBook
Predicted pKa 2.14±0.10ChemicalBook
Predicted XlogP -1.6PubChemLite

Note: Predicted values are computationally derived and should be considered as estimates.

Synthesis Protocol: A Field-Proven Approach

The synthesis of 2-(4-methylpiperazin-1-yl)isonicotinic acid can be efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established methodology involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of an isonicotinic acid derivative by N-methylpiperazine. The following protocol is a self-validating system, grounded in established principles of organic synthesis for analogous compounds.

Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)isonicotinic acid

Materials:

  • Methyl 2-chloroisonicotinate

  • 1-Methylpiperazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

Step 1: Nucleophilic Aromatic Substitution

  • To a stirred solution of methyl 2-chloroisonicotinate (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the SNAᵣ reaction to proceed at a reasonable rate.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(4-methylpiperazin-1-yl)isonicotinate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC. The use of a mixed solvent system ensures the solubility of both the ester and the inorganic base.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 5-6 with 1N HCl. The isoelectric point of the product will be in this range, causing it to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-(4-methylpiperazin-1-yl)isonicotinic acid as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 2-chloroisonicotinate Intermediate Methyl 2-(4-methylpiperazin-1-yl)isonicotinate Start->Intermediate SNAᵣ Reagent1 1-Methylpiperazine, K₂CO₃, DMF Product 2-(4-Methylpiperazin-1-yl)isonicotinic acid Intermediate->Product Saponification Reagent2 LiOH, THF/H₂O

Caption: Synthetic route to 2-(4-methylpiperazin-1-yl)isonicotinic acid.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The structural motifs present in 2-(4-methylpiperazin-1-yl)isonicotinic acid are frequently found in a class of targeted therapeutics known as kinase inhibitors. The pyridine ring can engage in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the N-methylpiperazine group often extends into solvent-exposed regions, improving solubility and pharmacokinetic properties.

Numerous studies have demonstrated the efficacy of compounds containing the 2-(piperazin-1-yl)pyridine scaffold as potent kinase inhibitors. For instance, a derivative incorporating a 2-[4-(4-methyl-piperazin-1-yl)-phenylamino] moiety has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle, and AMPK-related kinase 5 (ARK5). This suggests that 2-(4-methylpiperazin-1-yl)isonicotinic acid is a highly valuable starting material or intermediate for the synthesis of novel kinase inhibitors for cancer therapy.

Logical Relationship Diagram: From Intermediate to Kinase Inhibitor

KinaseInhibitor Intermediate 2-(4-Methylpiperazin-1-yl)isonicotinic acid AmideCoupling Amide Coupling with Bioactive Amine Intermediate->AmideCoupling KinaseInhibitor Potent Kinase Inhibitor AmideCoupling->KinaseInhibitor BiologicalScreening Biological Screening KinaseInhibitor->BiologicalScreening LeadCompound Lead Compound for Drug Development BiologicalScreening->LeadCompound

Caption: Role as an intermediate in kinase inhibitor development.

Conclusion

2-(4-Methylpiperazin-1-yl)isonicotinic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the prevalence of its structural components in known bioactive molecules, particularly kinase inhibitors, make it a valuable tool for drug discovery and development professionals. This guide provides a foundational understanding of its properties and a reliable protocol for its preparation, empowering researchers to leverage this compound in their quest for novel therapeutics.

References

A Technical Guide to the De-orphanization of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid: A Strategy for Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's molecular target is a critical and often rate-limiting step in drug discovery. It provides the mechanistic foundation for understanding efficacy, predicting toxicity, and enabling rational lead optimization. This technical guide presents a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. As this compound is not extensively characterized in public literature, this document serves as an in-depth, field-proven framework for researchers, scientists, and drug development professionals. The methodologies described herein are based on established, validated approaches in chemical biology and pharmacology, emphasizing experimental causality and self-validating systems to ensure scientific integrity.

Introduction: Deconstructing the Molecule and Forming the Hypothesis

The compound this compound is a synthetic small molecule featuring two key pharmacophoric moieties: an isonicotinic acid core and a 4-methyl-piperazine side chain. The process of identifying its biological target(s)—often termed "de-orphanization"—begins with a rational analysis of these structural components, as they are prevalent in numerous approved therapeutics and bioactive molecules.[1]

  • Isonicotinic Acid Scaffold: This pyridine carboxylic acid isomer is the core of drugs like Isoniazid, used in tuberculosis treatment.[2] Derivatives of this scaffold have been shown to inhibit a range of enzymes, including histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), and various kinases.[2][3] The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a zinc-binding group, a critical feature for interaction with metalloenzymes like HDACs.[4]

  • 4-Methyl-piperazine Moiety: The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in hundreds of drugs.[5][6][7] It is particularly common in agents targeting the central nervous system (CNS), such as ligands for G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[8][9] Furthermore, this moiety is a structural component of many successful tyrosine kinase inhibitors, including Imatinib, where it enhances solubility and modulates target binding.[10][11]

Based on this structural analysis, we can formulate several primary hypotheses for potential target classes for this compound:

  • Histone Deacetylases (HDACs): The isonicotinic acid could function as a zinc-binding warhead, a common feature of HDAC inhibitors.[12][13][14]

  • Protein Kinases: The piperazine group is a well-established feature in numerous kinase inhibitors, suggesting potential activity against families like tyrosine kinases (e.g., VEGFR2) or cyclin-dependent kinases (CDKs).[15][16]

  • G-Protein Coupled Receptors (GPCRs): The aryl-piperazine structure is a classic pharmacophore for aminergic GPCRs, which are major targets for neurological and psychiatric disorders.[17][18]

This guide will now detail a systematic workflow to experimentally test these hypotheses and uncover novel targets in an unbiased manner.

A Systematic Workflow for Target Identification and Validation

The modern approach to target identification integrates computational methods with direct biochemical and cell-based assays to build a robust, evidence-based case for a drug-target interaction.[19][20][21] Our strategy is divided into three core phases: Unbiased Target Discovery, Hit Validation and Confirmation, and Direct Target Engagement.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hit Validation & Confirmation cluster_2 Phase 3: Direct Target Engagement & MOA phenotypic Phenotypic Screening (e.g., Cell Viability Panels) chem_proteomics Chemical Proteomics (Affinity Chromatography + LC-MS/MS) phenotypic->chem_proteomics Identifies Biological Context phenotypic->chem_proteomics genetic Genetic Validation (CRISPR/siRNA Knockdown) chem_proteomics->genetic Validates Functional Role chem_proteomics->genetic cetsa Cellular Target Engagement (CETSA) genetic->cetsa Confirms In-Cell Binding genetic->cetsa biochem Biochemical/Biophysical Assays (Enzyme Assays, SPR, ITC) cetsa->biochem Quantifies Direct Interaction cetsa->biochem pathway Downstream Pathway Analysis (Western Blot, RNA-Seq) biochem->pathway Elucidates Mechanism of Action biochem->pathway

Caption: A comprehensive workflow for novel compound target identification.

Phase 1: Unbiased Target Discovery via Chemical Proteomics

While our initial hypotheses are valuable, an unbiased approach is critical to discover unexpected targets. Chemical proteomics is a powerful technique to identify proteins that physically interact with a small molecule directly from a complex biological sample, such as a cell lysate.[22][23][24][25][26]

The most robust method is affinity-based protein profiling.[27] This involves synthesizing a version of this compound that is chemically tagged (e.g., with biotin) and immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix."

G cluster_0 Step 1: Bait Preparation cluster_1 Step 2: Protein Capture cluster_2 Step 3: Elution & Analysis compound Compound + Linker + Biotin beads Streptavidin Beads compound->beads Immobilization incubation Incubation & Binding beads->incubation lysate Cell Lysate (Protein Mixture) lysate->incubation wash Wash Unbound Proteins incubation->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Identification elute->ms

Caption: Workflow for an affinity chromatography pulldown experiment.

Experimental Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize an analog of the compound with a linker attached to a position determined not to be critical for activity (e.g., the methyl group on the piperazine or a position on the pyridine ring if tolerated). Attach a biotin molecule to the terminus of this linker.

  • Matrix Preparation: Incubate the biotinylated compound with streptavidin-coated agarose beads to immobilize the "bait."

  • Lysate Preparation: Grow and harvest cells from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed in a phenotypic screen). Lyse the cells under non-denaturing conditions to create a native protein extract.

  • Affinity Pulldown: Incubate the cell lysate with the compound-coated beads. For a crucial control, also incubate lysate with beads alone and with beads coated with a structurally similar but inactive analog. A competition experiment, where the lysate is pre-incubated with an excess of the free, non-biotinylated compound before adding it to the beads, is the gold standard for identifying specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24] Proteins that are significantly enriched in the compound pulldown compared to the controls are considered high-confidence "hits."

Phase 2: Cellular Target Engagement and Genetic Validation

Identifying a binding partner is not sufficient; one must prove that the compound engages this target within the complex environment of a living cell and that this engagement is responsible for the observed biological effect.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm drug-target interaction in intact cells or tissues.[28][29][30] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[31]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Analysis cells_dmso Cells + DMSO (Control) heat_dmso Heat to T°C cells_dmso->heat_dmso cells_compound Cells + Compound heat_compound Heat to T°C cells_compound->heat_compound denature Unbound Target Denatures heat_dmso->denature stable Bound Target Remains Soluble heat_compound->stable wb Western Blot for Soluble Target denature->wb stable->wb

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of this compound for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[30]

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein (identified from Phase 1) remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.[32]

Genetic Validation

To causally link target engagement to a cellular phenotype (e.g., decreased cell viability), one can use genetic tools like CRISPR/Cas9 or siRNA/shRNA to reduce the expression of the target protein. If reducing the target protein's level phenocopies the effect of the compound, it provides strong evidence that the compound acts through that target.[20]

Phase 3: Quantifying Direct Interaction and Elucidating Mechanism

The final phase involves quantifying the binding affinity and kinetics of the interaction and understanding its downstream functional consequences.

Biochemical and Biophysical Assays

These in vitro assays use purified components to precisely measure the interaction.[33]

  • Enzymatic Assays: If the validated target is an enzyme (e.g., a kinase or HDAC), its activity can be measured in the presence of varying concentrations of the compound. This allows for the determination of the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of potency.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These label-free biophysical techniques measure the binding affinity (K_D , dissociation constant) and kinetics of the interaction between the purified target protein and the compound.

Table 1: Hypothetical Quantitative Data Summary

Assay TypeTarget ProteinParameterValue
Enzymatic AssayHDAC1IC50150 nM
CETSAHDAC1ΔT_m+4.5 °C
SPRHDAC1K_D95 nM
Enzymatic AssayVEGFR2 KinaseIC50> 10 µM

Downstream Pathway Analysis

Once the direct target is confirmed, the next step is to understand the functional consequences of its modulation. For example, if the target is HDAC1, a key epigenetic regulator, one would investigate changes in histone acetylation and gene expression.

  • Western Blotting: Probe for downstream markers. For HDAC inhibition, this would involve using antibodies against acetylated histones (e.g., Acetyl-Histone H3) or other known substrates. An increase in acetylation upon compound treatment would confirm the mechanism of action.

  • RNA-Sequencing: A global analysis of how the compound alters the transcriptome can provide deep insights into the affected cellular pathways and support the proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven, and experimentally validated workflow for identifying the therapeutic targets of this compound. By combining unbiased chemical proteomics with cellular and biochemical validation techniques, researchers can confidently de-orphanize novel compounds. The journey from a chemical structure to a validated biological target is a cornerstone of modern drug discovery.[19] Successful identification of a high-affinity target opens the door to subsequent stages of drug development, including medicinal chemistry efforts for lead optimization, detailed toxicological studies, and eventual in vivo efficacy testing in relevant disease models.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structural Analogy to Mechanistic Insight

In the landscape of contemporary drug discovery, the compound 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid presents a compelling case for investigation. Its molecular architecture is a deliberate amalgamation of two pharmacologically significant scaffolds: the piperazine moiety, a cornerstone of numerous centrally-acting agents, and the isonicotinic acid group, renowned for its role in the antimicrobial agent isoniazid.[1][2] This structural duality suggests a rich, albeit currently undefined, therapeutic potential. The piperazine ring is a well-established pharmacophore in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics, often by modulating monoamine neurotransmitter pathways.[1][3] Conversely, isonicotinic acid derivatives have a storied history in combating tuberculosis, with isoniazid's primary mechanism involving the inhibition of mycolic acid synthesis in the mycobacterial cell wall.[2][4]

This guide eschews a conventional template to instead provide a dynamic, hypothesis-driven framework for the systematic elucidation of the mechanism of action of this compound. We will navigate from broad, structure-based hypotheses to a detailed, multi-pronged experimental workflow, designed to unveil the compound's primary biological targets and downstream signaling effects. This document is intended for researchers and drug development professionals, offering a practical roadmap for transforming a molecule of interest into a well-characterized therapeutic lead.

Part 1: Foundational Hypotheses on Bioactivity

The logical starting point for our investigation is to formulate a set of testable hypotheses grounded in the known pharmacology of the compound's constituent moieties. These hypotheses will form the basis of our initial screening cascade.

  • Hypothesis A: Neuromodulatory Activity. Given the prevalence of the piperazine scaffold in CNS-active drugs, it is plausible that this compound modulates the activity of key neurotransmitter receptors, such as dopamine or serotonin receptors.[5][6]

  • Hypothesis B: Antimicrobial Properties. The isonicotinic acid component raises the possibility of antimicrobial, particularly antitubercular, activity. This could potentially involve mechanisms analogous to isoniazid, such as the inhibition of essential bacterial cell wall synthesis.[4][7][8]

  • Hypothesis C: Protease Inhibition. There is an indication in the literature that this molecule may serve as an intermediate in the synthesis of protease inhibitors for conditions like osteoporosis.[9] This suggests the compound itself, or its derivatives, might exhibit inhibitory activity against relevant proteases.

  • Hypothesis D: Anti-inflammatory Effects. Several derivatives of isonicotinic acid have demonstrated anti-inflammatory properties, potentially through the inhibition of reactive oxygen species (ROS) or other inflammatory mediators.[10]

The following experimental plan is designed to systematically and efficiently test these hypotheses.

Part 2: A Phased Experimental Workflow for Mechanistic Discovery

This section details a comprehensive, multi-phase research plan to dissect the mechanism of action of this compound. Each phase is designed to be self-validating, with the results of one phase informing the experimental choices of the next.

Phase I: Broad-Spectrum Phenotypic and Target-Based Screening

The initial phase is designed to cast a wide net, identifying the most promising therapeutic avenues through a series of in vitro assays.

Phase_I_Screening cluster_assays Initial In Vitro Screening cluster_outcomes Potential Outcomes compound 2-(4-Methyl-piperazin-1-yl)- isonicotinic acid cns_assay CNS Receptor Panel (Binding Assays) compound->cns_assay antimicrobial_assay Antimicrobial Panel (MIC Determination) compound->antimicrobial_assay protease_assay Protease Panel (Enzymatic Assays) compound->protease_assay inflammation_assay Anti-inflammatory Assay (e.g., Cytokine Release) compound->inflammation_assay cns_hit CNS Receptor Hit (e.g., 5-HT₂ₐ Binding) cns_assay->cns_hit antimicrobial_hit Antimicrobial Hit (e.g., M. tuberculosis) antimicrobial_assay->antimicrobial_hit protease_hit Protease Hit (e.g., Cathepsin K) protease_assay->protease_hit inflammation_hit Anti-inflammatory Hit (e.g., Reduced TNF-α) inflammation_assay->inflammation_hit

Caption: Phase I workflow for broad-spectrum in vitro screening.

  • CNS Receptor Binding Panel:

    • Rationale: To test Hypothesis A by assessing the compound's affinity for a wide range of CNS targets.

    • Methodology:

      • Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse set of receptors, ion channels, and transporters, with a focus on dopaminergic and serotonergic receptors.

      • Screen the compound at a standard concentration (e.g., 10 µM).

      • Calculate the percent inhibition of radioligand binding for each target.

    • Self-Validation: Hits (typically >50% inhibition) are confirmed through concentration-response curves to determine Ki values.

  • Antimicrobial Susceptibility Testing:

    • Rationale: To evaluate Hypothesis B across a spectrum of pathogenic microbes.

    • Methodology:

      • Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and mycobacteria (Mycobacterium tuberculosis H37Rv).

      • Prepare serial dilutions of the compound in appropriate growth media in 96-well plates.

      • Inoculate with a standardized suspension of each microorganism.

      • Incubate under appropriate conditions and determine the MIC as the lowest concentration that inhibits visible growth.

    • Self-Validation: Active compounds are re-tested to confirm the MIC. Further testing against drug-resistant strains can provide additional validation of a novel mechanism.[11]

  • Protease Inhibition Panel:

    • Rationale: To directly test Hypothesis C.

    • Methodology:

      • Screen the compound against a panel of relevant proteases (e.g., cathepsins, matrix metalloproteinases) using fluorescence-based enzymatic assays.

      • Incubate the enzyme with the compound at various concentrations before adding a fluorogenic substrate.

      • Measure the rate of substrate cleavage by monitoring fluorescence over time.

      • Calculate the percent inhibition and determine the IC50 value for any active compounds.

    • Self-Validation: Confirmed hits should be tested in orthogonal assays (e.g., using different substrates or detection methods) to rule out assay artifacts.

  • In Vitro Anti-inflammatory Assay:

    • Rationale: To investigate Hypothesis D.

    • Methodology:

      • Use a cell-based assay, such as lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

      • Pre-incubate the cells with various concentrations of the compound.

      • Stimulate with LPS to induce an inflammatory response.

      • After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

    • Self-Validation: A cell viability assay (e.g., MTT or CellTiter-Glo) must be run in parallel to ensure that the observed reduction in cytokines is not due to cytotoxicity.

Assay PanelKey Targets / OrganismsTest ConcentrationResult (Example)
CNS Receptor Panel 5-HT₂ₐ, D₂, H₁ Receptors10 µM85%, 15%, 5% Inhibition
Antimicrobial Panel M. tuberculosis H37RvN/AMIC = 5 µg/mL
E. coliN/AMIC > 128 µg/mL
Protease Panel Cathepsin K10 µM92% Inhibition
MMP-210 µM8% Inhibition
Anti-inflammatory LPS-stimulated PBMCs10 µM65% reduction in TNF-α
Phase II: In-Depth Mechanistic Characterization

Based on the positive "hits" from Phase I, Phase II involves more focused experiments to elucidate the precise molecular mechanism. Let's assume our Phase I screening yielded promising activity against M. tuberculosis.

Phase_II_Antitubercular cluster_studies Mechanism of Action Studies cluster_validation Target Validation start Positive Hit: M. tuberculosis Activity bactericidal_study Bactericidal vs. Static? (MBC Assay) start->bactericidal_study macrophage_study Intracellular Activity (Infected Macrophage Model) start->macrophage_study target_id_study Target Identification (Mycolic Acid Synthesis Assay) start->target_id_study resistance_study Resistance Profiling (Spontaneous Mutant Selection) start->resistance_study enzyme_inhibition InhA Enzyme Assay (If Mycolic Acid Synthesis Inhibited) target_id_study->enzyme_inhibition gene_sequencing Sequencing of Resistant Mutants (e.g., katG, inhA genes) resistance_study->gene_sequencing

Caption: Phase II workflow for antitubercular mechanism of action.

  • Determination of Bactericidal Activity:

    • Rationale: To determine if the compound actively kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).

    • Methodology:

      • Following the MIC determination, take aliquots from the clear wells (at and above the MIC).

      • Plate the aliquots onto solid agar medium without the compound.

      • Incubate the plates and count the number of colony-forming units (CFUs).

      • The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

    • Causality: A low MBC/MIC ratio (e.g., ≤4) is indicative of bactericidal activity, which is often a desirable trait for antimicrobial agents.

  • Mycolic Acid Synthesis Inhibition Assay:

    • Rationale: To directly test if the compound shares a mechanism with isoniazid, the archetypal isonicotinic acid derivative.[4]

    • Methodology:

      • Culture M. tuberculosis in the presence of the compound at concentrations around the MIC.

      • Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture.

      • Incubate to allow for incorporation into cellular lipids.

      • Extract the total lipids and analyze them by thin-layer chromatography (TLC).

      • Visualize the radiolabeled lipids by autoradiography.

    • Interpretation: A specific reduction in the spots corresponding to mycolic acids, compared to other lipids, strongly suggests inhibition of this pathway.

  • Target Validation via InhA Enzymatic Assay:

    • Rationale: If mycolic acid synthesis is inhibited, the primary target is likely the InhA enzyme.[4][7] This must be confirmed directly.

    • Methodology:

      • Utilize a purified, recombinant InhA enzyme (NADH-dependent enoyl-ACP reductase).

      • Perform an in vitro spectrophotometric assay that measures the oxidation of NADH in the presence of the enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), and varying concentrations of the test compound.

      • Determine the IC50 of the compound against InhA.

    • Trustworthiness: It is critical to determine if the compound is a direct inhibitor or if it, like isoniazid, requires activation. This can be tested by pre-incubating the compound with the mycobacterial catalase-peroxidase enzyme (KatG) before adding it to the InhA assay.[4]

Part 3: Authoritative Grounding and Future Directions

The elucidation of a compound's mechanism of action is an iterative process. Positive results from the proposed workflows will unlock further avenues of research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, ADME/Tox profiling to assess drug-like properties, and in vivo efficacy studies in relevant animal models.[12][13]

The strength of this guide lies in its logical progression from broad, structure-based hypotheses to specific, validated molecular mechanisms. By systematically interrogating the potential bioactivities suggested by the piperazine and isonicotinic acid scaffolds, researchers can efficiently navigate the complexities of drug action and build a robust data package to support further development. This self-validating, evidence-based approach ensures a high degree of scientific integrity and provides a solid foundation for any subsequent preclinical and clinical programs.

References

in vitro evaluation of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the systematic in vitro evaluation of novel chemical entities derived from the this compound scaffold. This core structure is of significant interest in medicinal chemistry, as both piperazine and isonicotinic acid moieties are prevalent in a wide array of pharmacologically active compounds, including those with antimicrobial, anticancer, and CNS-acting properties.[1][2][3][4][5] The successful progression of any new analog from initial synthesis to a viable drug candidate is critically dependent on a robust and logically structured in vitro testing cascade.

The purpose of this document is to move beyond a simple checklist of assays. Instead, it offers a strategic workflow, explaining the causal links between experimental choices and the critical data they generate. This approach is designed to empower research scientists and drug development professionals to de-risk candidates early, identify promising leads, and build a comprehensive data package for informed decision-making. The early-stage characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside efficacy and initial safety profiling, is pivotal for guiding compound optimization and preventing late-stage failures.[6][7]

Section 1: The Foundational Workflow: A Strategic Overview

The evaluation of a new series of chemical analogs should not be a haphazard collection of experiments. It must be a staged, decision-driven process where the results of foundational assays inform the deployment of more complex and resource-intensive studies. The workflow presented here prioritizes the early assessment of fundamental drug-like properties before committing to extensive biological characterization.

G cluster_0 Phase 1: Foundational Viability cluster_1 Phase 2: Primary Efficacy & Safety cluster_2 Phase 3: Drug-Likeness Assessment cluster_3 Phase 4: Candidate Selection A Analog Synthesis (Library of Analogs) B Physicochemical Profiling (Solubility, Stability) A->B C Target-Based Screening (e.g., Kinase Inhibition) B->C Soluble/Stable Analogs D Cellular Potency & Cytotoxicity (e.g., MTT Assay) C->D E In Vitro ADME Profiling (Metabolism, Permeability, PPB) D->E Potent & Selective Hits F Computational Modeling (Docking, MM/GBSA) E->F Rationalize Results G Multi-Parameter Data Integration & Lead Prioritization E->G Favorable ADME Profile F->G

Caption: Overall In Vitro Evaluation Workflow.

Section 2: Foundational Physicochemical & Stability Profiling

Before any biological activity can be reliably measured, it is imperative to confirm that the test compounds are soluble and stable in the assay buffers. Poor solubility is a primary reason for misleading results, generating false negatives or irreproducible data.

Aqueous Solubility Assessment

The goal is to determine the concentration at which a compound can remain in solution in an aqueous environment, mimicking physiological conditions.

  • Kinetic Solubility: This is a high-throughput method ideal for early screening. It measures the solubility of a compound as it precipitates out of a concentrated stock solution (e.g., in DMSO) upon dilution in aqueous buffer. This mimics the conditions of most in vitro assays.

  • Thermodynamic Solubility: A lower-throughput, more definitive "gold standard" measurement. It determines the saturation solubility of a solid compound in equilibrium with the solvent, providing a true measure of its intrinsic solubility.[6][8]

Chemical Stability

This assay determines the compound's stability in the buffer used for biological assays over the time course of the experiment. The compound is incubated in the buffer at the relevant temperature (e.g., 37°C), and its concentration is measured by LC-MS/MS at various time points. Significant degradation can lead to an underestimation of potency.[9]

Section 3: Primary Pharmacological Evaluation (Target-Based Assays)

Once the foundational properties are established, the next step is to measure the direct interaction of the analogs with their intended molecular target. For scaffolds like the one , protein kinases are a common target class.[10]

Causality in Experimental Design: The Kinase Inhibition Assay

A kinase assay quantifies the ability of a compound to inhibit a specific kinase from phosphorylating its substrate. The choice of assay format (e.g., radiometric, fluorescence, or luminescence-based) depends on throughput needs and available resources.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 (half-maximal inhibitory concentration) of a compound against a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing components essential for enzyme activity (e.g., Tris-HCl, MgCl2, DTT). MgCl2 is a critical cofactor for ATP binding and catalysis.

    • ATP Solution: Prepare a stock solution of ATP. The concentration used in the assay should ideally be close to the Michaelis constant (Km) of the kinase for ATP to ensure competitive inhibitors can be accurately assessed.

    • Substrate Solution: Prepare a solution of the specific peptide or protein substrate for the target kinase.

    • Kinase Solution: Dilute the recombinant kinase enzyme to the desired working concentration in kinase buffer. The concentration should be low enough to ensure the reaction proceeds linearly over the incubation time.[11]

    • Test Compound Plates: Perform a serial dilution of the this compound analogs in 100% DMSO, typically starting at 1 mM. Then, dilute these into the assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds to the wells of a 384-well assay plate. Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., 1% DMSO).

    • Add the kinase and substrate mixture to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.[11]

    • Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a set time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Cellular Efficacy & Cytotoxicity Assessment

A compound that is potent in a biochemical assay may not be effective in a cellular context. Cell-based assays are critical for confirming that the compound can cross the cell membrane, engage its target in a complex intracellular environment, and exert the desired biological effect.[12]

Cell Proliferation & Viability Assays (MTT/MTS)

These assays are the workhorse for assessing the effect of compounds on cell growth and health.[10][13] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of a cell population, which is a proxy for cell viability.[13]

Detailed Protocol: MTS Cell Viability Assay
  • Cell Plating: Seed cells (e.g., a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of the test analogs. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%). Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells with the compounds for a period relevant to the expected mechanism of action (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent (which contains a tetrazolium salt) to each well.

  • Incubation & Measurement: Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTS tetrazolium compound into a colored formazan product.[13] The amount of formazan is measured by reading the absorbance at ~490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Establishing a Therapeutic Window

It is crucial to evaluate cytotoxicity not only in cancer cell lines but also in a non-cancerous "normal" cell line (e.g., from the same tissue of origin). The ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line provides the Selectivity Index (SI). A higher SI indicates a potentially safer compound.

Table 1: Representative Data for a Series of Analogs
Compound IDTarget Kinase IC50 (nM)Cancer Cell Line IC50 (µM)Normal Cell Line IC50 (µM)Selectivity Index (SI)
Analog-01150.515.030.0
Analog-022508.225.13.1
Analog-0380.20.42.0
Control 10 0.4 20.0 50.0

Section 5: In Vitro ADME Profiling

Excellent potency is meaningless if a compound cannot reach its target in the body. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays provide critical insights into a compound's pharmacokinetic potential, guiding the selection of candidates with favorable drug-like properties.[6]

G A Absorption (Caco-2 / PAMPA) End Drug-like Candidate A->End D Distribution (Plasma Protein Binding) D->End M Metabolism (Microsomal Stability, CYP Inhibition) M->End E Excretion (Transporter Assays) E->End Start Potent Hit Start->A Start->D Start->M Start->E

Caption: Key Pillars of In Vitro ADME Profiling.

Absorption: Permeability Assays

These assays predict a compound's ability to be absorbed across the intestinal wall.

  • Caco-2 Permeability Assay: Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can identify compounds that are substrates for active efflux transporters like P-glycoprotein (P-gp).[6]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free, higher-throughput assay that measures passive diffusion across an artificial lipid membrane.

Distribution: Plasma Protein Binding (PPB)

This measures the extent to which a compound binds to proteins in the blood plasma (e.g., albumin). Only the unbound fraction of a drug is free to interact with its target. High PPB can limit efficacy.

  • Rapid Equilibrium Dialysis (RED): The gold-standard method where a semi-permeable membrane separates a compound-spiked plasma chamber from a buffer chamber. At equilibrium, the concentration in the buffer represents the unbound drug.[8]

Metabolism: Stability and Interaction Assays

Metabolism, primarily in the liver, is a major route of drug clearance.

  • Liver Microsomal Stability Assay: This assay assesses how quickly a compound is metabolized by drug-metabolizing enzymes (primarily Cytochrome P450s) present in liver microsomes. The results are reported as half-life (t½) or intrinsic clearance (CLint). Compounds with very short half-lives may have poor oral bioavailability and duration of action.[8][9]

  • Cytochrome P450 (CYP) Inhibition Assay: This is a critical assay for predicting drug-drug interactions (DDIs).[14] It measures the ability of a test compound to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Strong inhibition can lead to dangerous increases in the concentration of co-administered drugs.[8]

Detailed Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM phosphate buffer (pH 7.4).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in the buffer.

    • Test Compound: Prepare a 1 µM working solution of the analog in the buffer.

    • NADPH Solution: Prepare a fresh stock of NADPH (a required cofactor for CYP enzymes) in buffer.

  • Assay Procedure:

    • Pre-warm the microsome and test compound solutions at 37°C.

    • Initiate the reaction by adding the NADPH solution to the microsome/compound mixture. This is the T=0 time point. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.

    • Incubate the reaction mixture at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Centrifuge the quenched samples to precipitate the protein.

  • Analysis:

    • Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Section 6: Integrating Data for Candidate Selection

The ultimate goal of this comprehensive evaluation is to select a few promising candidates for more advanced studies. This requires integrating multi-parameter data in a logical, decision-driven framework. A compound must exhibit a balanced profile of potency, selectivity, and drug-like properties.

G Start Initial Hit Potency Target IC50 < 100 nM? Start->Potency Cellular Cellular IC50 < 1 µM? Potency->Cellular Yes Optimize Optimize (Potency) Potency->Optimize No Selectivity Selectivity Index > 10? Cellular->Selectivity Yes Cellular->Optimize No Metabolism Microsomal t½ > 30 min? Selectivity->Metabolism Yes Optimize_S Optimize (Selectivity) Selectivity->Optimize_S No DDI CYP Inhibition IC50 > 10 µM? Metabolism->DDI Yes Optimize_M Optimize (Metabolism) Metabolism->Optimize_M No Advance Advance to In Vivo PK DDI->Advance Yes Deprioritize Deprioritize DDI->Deprioritize No

Caption: Decision-Making Tree for Hit-to-Lead Progression.

References

Methodological & Application

Synthesis Protocol for 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid: A Detailed Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Isonicotinic Acids

Isonicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The strategic incorporation of various substituents onto the pyridine ring can profoundly influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. The target molecule of this guide, 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid (CAS 876717-56-5), is a key intermediate in the synthesis of a range of pharmacologically active compounds.[1] The presence of the N-methylpiperazine moiety is known to enhance solubility and bioavailability, making this scaffold particularly attractive for the development of novel therapeutics.[2] This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this valuable building block, grounded in the principles of nucleophilic aromatic substitution.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the carboxylic acid group at the 4-position of the pyridine ring activates the 2-position for nucleophilic attack by N-methylpiperazine. The chlorine atom serves as a good leaving group, facilitating the formation of the desired product.

Reaction: 2-Chloro-isonicotinic acid + N-Methylpiperazine → this compound + HCl

The reaction mechanism involves the initial attack of the nucleophilic nitrogen of N-methylpiperazine on the carbon atom bearing the chlorine. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product. An excess of N-methylpiperazine is employed to act as a base, neutralizing the hydrogen chloride generated during the reaction.

Experimental Workflow Diagram

References

Comprehensive Analytical Strategies for Purity Assessment of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. This document provides a detailed guide for the analytical methods required to assess the purity of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, a heterocyclic compound with potential applications in drug discovery. We present a multi-modal approach leveraging chromatography, mass spectrometry, and spectroscopy to ensure a comprehensive purity profile, including the identification and quantification of potential impurities. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing both theoretical justification and practical, step-by-step instructions.

Introduction: The Imperative for Purity

This compound (Molecular Formula: C₁₁H₁₅N₃O₂, Molecular Weight: 221.26 g/mol ) is a substituted pyridinecarboxylic acid derivative.[1] Its structure, incorporating both a basic piperazine moiety and an acidic carboxylic acid group, suggests potential utility as a scaffold in medicinal chemistry. As with any compound intended for pharmaceutical development, establishing a robust analytical control strategy is paramount. A thorough understanding of a compound's purity profile is essential for ensuring lot-to-lot consistency, predicting stability, and meeting stringent regulatory requirements.

Potential impurities in a given batch can originate from various sources, including:

  • Starting Materials: Unreacted precursors from the synthesis of isonicotinic acid or N-methylpiperazine.[2][3]

  • Intermediates: Incompletely reacted species from multi-step syntheses.

  • By-products: Compounds formed from competing side reactions.

  • Degradation Products: Impurities formed upon exposure to light, heat, or non-optimal pH conditions.

This guide outlines a suite of orthogonal analytical techniques designed to provide a comprehensive assessment of purity, identity, and impurity profile.

Recommended Analytical Workflow

A multi-faceted approach is necessary to control for the wide range of potential impurities. No single method is sufficient to declare a compound "pure." The following workflow illustrates a logical progression from initial screening to detailed characterization and routine quality control.

G cluster_0 Primary Purity & Impurity Profiling cluster_1 Structural Confirmation & Absolute Purity cluster_2 Volatiles & Residuals cluster_3 Assay (Bulk Purity) HPLC_UV HPLC-UV (Purity, Known Impurities) LC_MS LC-MS (Impurity ID, Mass Confirmation) HPLC_UV->LC_MS Method Transfer & Impurity Identification Report Comprehensive Certificate of Analysis (CoA) HPLC_UV->Report LC_MS->Report NMR NMR Spectroscopy (Identity, qNMR for Assay) NMR->Report GC_MS Headspace GC-MS (Residual Solvents) GC_MS->Report Titration Potentiometric Titration (Overall Assay) Titration->Report

Caption: Overall analytical workflow for purity assessment.

Chromatographic Methods: The Core of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules. Its high resolution makes it ideal for separating the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This technique separates compounds based on their differential affinity for a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds, allowing for quantification based on peak area. A reversed-phase method is recommended as the primary approach for this moderately polar molecule.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (Diluent) to create a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • The following conditions are a robust starting point. Method development and validation are required for routine use. A gradient elution is chosen to ensure the separation of potential impurities with a wide range of polarities.

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides a volatile, acidic modifier to ensure good peak shape for both the acidic and basic moieties.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% B to 95% B over 20 min, hold 5 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 5 µLBalances sensitivity with potential for peak overload.
UV Detection 265 nm (or λmax)Isonicotinic acid derivatives often absorb in this region.[4] A full UV-Vis scan should be performed to determine the optimal wavelength.
  • System Suitability:

    • Before analysis, inject a standard solution five times.

    • The Relative Standard Deviation (RSD) for the main peak area should be < 2.0%.

    • The USP tailing factor should be between 0.8 and 1.5.

    • The theoretical plates should be > 2000.

  • Data Analysis (Area Percent Method):

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • % Purity = (Area_main_peak / Σ Area_all_peaks) * 100

    • This method assumes all impurities have a similar response factor to the main compound. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation of HPLC with the mass-resolving power of a mass spectrometer. This is the definitive technique for confirming the identity of the main peak and for identifying unknown impurities by determining their molecular weight.

Experimental Protocol:

  • LC Method: The HPLC method described in Section 3.1 is directly transferable to LC-MS because it uses a volatile mobile phase (formic acid). Non-volatile buffers like phosphate must be avoided as they will contaminate the MS source.[5][6]

  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms of the piperazine ring are readily protonated.
Expected Ion [M+H]⁺ = 222.12 m/zFor C₁₁H₁₅N₃O₂.
Scan Range 50 - 500 m/zCovers the expected parent ion and potential lower molecular weight fragments or impurities.
Source Temp. 350 °CTypical for ESI.
Capillary Voltage 3.5 kVTypical for ESI.
  • Data Analysis:

    • Confirm that the main eluting peak has a mass corresponding to [M+H]⁺ for the target compound.

    • For any impurity peaks observed in the chromatogram, extract the mass spectrum to obtain the molecular weight. This information is critical for proposing the structure of the unknown impurity.

G cluster_workflow HPLC-UV / LC-MS Workflow SamplePrep Sample Preparation (1.0 mg/mL in Diluent) HPLC HPLC Separation (C18, Gradient Elution) SamplePrep->HPLC Split HPLC->Split UV UV Detector (Quantification) Split->UV ~99% MS Mass Spectrometer (Identification) Split->MS ~1% Data Data Analysis (Purity %, Impurity ID) UV->Data MS->Data

References

HPLC-UV Method Development for the Quantification of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and systematic guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the analysis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. The strategy emphasizes a deep understanding of the analyte's physicochemical properties to logically determine the optimal chromatographic conditions. This document outlines the entire workflow, from initial analyte characterization and screening to final method optimization and system suitability, serving as a practical protocol for researchers in pharmaceutical analysis and quality control.

Introduction and Analyte Characterization

This compound is a heterocyclic compound featuring a pyridinecarboxylic acid backbone substituted with a methylpiperazine moiety.[1][2][3] The accurate quantification of such active pharmaceutical ingredients (APIs) and their intermediates is critical during drug development and for quality assurance. The development of a selective, robust, and reliable analytical method is therefore of paramount importance.

The structure of this molecule is inherently complex from a chromatographic perspective, as it possesses multiple functional groups that can ionize depending on pH. Understanding these characteristics is the foundation of a logical method development approach.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationChromatographic Implication
Structure Isonicotinic acid with a methylpiperazine substituent.Contains a carboxylic acid (acidic), a pyridine nitrogen (weakly basic), and piperazine nitrogens (basic). The molecule is zwitterionic and polar.[4]
Molecular Formula C₁₁H₁₅N₃O₂[1][2][3]
Molecular Weight 221.26 g/mol [2][3]
pKa (Predicted) Carboxylic Acid: ~2.14[2] Piperazine Nitrogens: (Estimated ~4.7 and ~9.0 based on 1-methylpiperazine)[5]The analyte's charge state is highly dependent on mobile phase pH. pH control is critical for achieving consistent retention and good peak shape.[6][7]
UV Absorption (λmax) Parent (Isonicotinic Acid): 214 nm, 264 nm[8][9]A starting detection wavelength of 264 nm is recommended for better selectivity and to avoid mobile phase interference.[8]
Polarity HighThe compound is hydrophilic. Retention on a standard C18 column may be limited, requiring a highly aqueous mobile phase.[10][11]

The key challenge is managing the multiple ionizable centers. At different pH values, the molecule's net charge and hydrophobicity change dramatically, directly impacting its interaction with the stationary phase.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (e.g., pH 4-6) cluster_high_ph High pH (e.g., pH > 10) low_ph_node Overall Charge: Cationic (+) -COOH (Neutral) -Pyridine-N+ (Positive) -Piperazine-N+ (Positive) mid_ph_node Overall Charge: Zwitterionic/Cationic -COO- (Negative) -Pyridine-N+ (Positive) -Piperazine-N+ (Positive) low_ph_node->mid_ph_node Increase pH high_ph_node Overall Charge: Anionic (-) -COO- (Negative) -Pyridine-N (Neutral) -Piperazine-N (Neutral) mid_ph_node->high_ph_node Increase pH

Caption: Analyte ionization states at different pH ranges.

Method Development Strategy

Our strategy is to use reversed-phase chromatography, the most common mode in pharmaceutical analysis.[12] The approach is systematic, beginning with broad screening and progressively refining parameters to achieve the desired performance.

G A 1. Analyte Characterization (pKa, UV, Polarity) B 2. Initial Column & Mobile Phase Selection (C18 Column, ACN/Water, pH 3.0 Buffer) A->B C 3. Gradient Screening Run (5-95% ACN) B->C D 4. Evaluate Results (Retention, Peak Shape) C->D E 5. Optimize Mobile Phase (Adjust pH, % Organic) D->E Refinement needed G 7. System Suitability Testing (SST Protocol) D->G Acceptable F 6. Finalize Method (Isocratic or Optimized Gradient) E->F F->G H Final Validated Method G->H

Caption: HPLC method development workflow.

Rationale for Initial Conditions
  • Stationary Phase: A standard C18 column is the logical starting point due to its versatility in retaining a wide range of compounds.[12] A high-purity silica-based column is chosen to minimize undesirable interactions with the basic nitrogen groups of the analyte.

  • Mobile Phase pH: Based on the analyte's pKa values, a low pH mobile phase (e.g., pH 3.0) is selected.[12] At this pH, the carboxylic acid is largely protonated (neutral), reducing its polarity. More importantly, the basic nitrogen atoms are fully protonated, which provides a consistent positive charge. This approach, combined with a suitable buffer, effectively suppresses the undesirable interactions between the positively charged analyte and negatively charged residual silanols on the silica surface, thereby preventing peak tailing.[7]

  • Buffer Selection: A phosphate or formate buffer is recommended. For this note, we will use a potassium phosphate buffer, which is effective in the low pH range and has good UV transparency at the target wavelength.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it generally provides better peak shapes for basic compounds and has a lower UV cutoff.[7]

  • Detection: Based on the isonicotinic acid chromophore, a detection wavelength of 264 nm is selected.[8] A photodiode array (PDA) detector is highly recommended to verify peak purity and confirm the optimal detection wavelength.

Experimental Protocols

Reagents and Materials
  • Analyte: this compound standard

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Deionized water (18.2 MΩ·cm)

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄), Phosphoric acid (H₃PO₄)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (ACN).

  • Sample Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution:

    • Accurately weigh 10 mg of the analyte standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

  • Working Standard Solution:

    • Further dilute the stock solution with the sample diluent to a suitable working concentration (e.g., 10 µg/mL) for analysis.

Protocol 2: Initial Gradient Screening

This step aims to determine the approximate elution conditions and screen for any potential impurities.

  • HPLC System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 264 nm

  • Gradient Program:

    • Run a broad linear gradient as described in the table below.

    • Equilibrate the column for at least 10 minutes at the initial conditions before the first injection.

Table 2: Initial Gradient Elution Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 3: Method Optimization

Based on the results of the screening run, the method is optimized to achieve the desired chromatographic performance (retention time, peak shape, and resolution).

  • Adjusting the Gradient Slope:

    • If the analyte elutes very early, a shallower gradient is needed. If it elutes very late, a steeper gradient can be used.

    • The goal is to have the main peak elute between 3 and 10 minutes with good separation from any other peaks.

  • Developing an Isocratic Method (if applicable):

    • From the gradient run, estimate the percentage of ACN at which the analyte elutes. For example, if the peak elutes at 12 minutes in the 20-minute gradient (5-95% ACN), the approximate ACN percentage is: 5% + ( (12 min / 20 min) * (95% - 5%) ) = 59%

    • Start isocratic method development by testing mobile phase compositions around this estimated value (e.g., test 50%, 55%, and 60% ACN).

    • Adjust the isocratic percentage to achieve a retention time (k') between 2 and 10.

  • Optimizing Peak Shape:

    • If peak tailing is observed, it may indicate secondary interactions with the stationary phase.

    • Confirm pH: Ensure the mobile phase pH is accurately controlled and is at least 1.5-2 units away from the analyte's pKa values.[12]

    • Buffer Concentration: A buffer concentration of 20-50 mM is typically sufficient.

    • Alternative Column: If tailing persists, consider a column with advanced end-capping or a polar-embedded phase, which can provide better peak shapes for basic compounds.[12]

Final Method and System Suitability

After optimization, a final method is defined. System Suitability Testing (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.

Table 3: Example of a Final Optimized Isocratic Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) / ACN (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 264 nm
Run Time 10 minutes
Protocol 4: System Suitability Testing
  • Inject the working standard solution six replicate times.

  • Calculate the parameters listed in Table 4 and verify they meet the acceptance criteria.

Table 4: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate undesirable secondary interactions.
Retention Time (%RSD) ≤ 1.0%Measures the precision of the retention time over multiple injections.
Peak Area (%RSD) ≤ 2.0%Measures the precision of the detector response and injection volume.
Theoretical Plates (N) N > 2000Measures the efficiency of the column. Higher numbers indicate better separation power.

Conclusion

This application note details a logical and scientifically grounded strategy for developing a robust RP-HPLC-UV method for this compound. By first characterizing the analyte's physicochemical properties, particularly its multiple pKa values, we established a rational basis for selecting initial chromatographic conditions. The outlined protocols for screening, optimization, and system suitability provide a clear pathway to a reliable and precise analytical method suitable for quality control and research environments.

References

Application Notes & Protocols for the Antimicrobial Evaluation of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid.

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent activity against multidrug-resistant pathogens. The compound this compound presents a compelling scaffold for investigation. Its structure synergistically combines two pharmacophores with established roles in antimicrobial agents: the isonicotinic acid moiety, a core component of the frontline anti-tubercular drug isoniazid, and the piperazine ring, a privileged structure found in numerous successful antibiotics, including fluoroquinolones like ciprofloxacin.[1][2][3][4] Isonicotinic acid derivatives have demonstrated broad antimicrobial potential, while piperazine-containing molecules are known to exhibit antibacterial, antifungal, and anticancer properties.[4][5]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound (henceforth referred to as "the compound"). It offers detailed, self-validating protocols for determining the compound's potency and pharmacodynamics, beginning with the foundational Minimum Inhibitory Concentration (MIC) assay and progressing to the dynamic Time-Kill Curve analysis.

Hypothesized Mechanism of Action

The precise mechanism of action for this specific compound is yet to be elucidated. However, based on its structural components, two primary hypotheses can be formulated.

  • Cell Membrane Disruption: Many cationic polymers containing piperazine exert their antimicrobial effect by targeting and disrupting the integrity of the bacterial cytoplasmic membrane, leading to the leakage of essential intracellular components and subsequent cell death.[3]

  • Inhibition of DNA Gyrase: The piperazine ring is a critical component of fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][7]

These hypotheses provide a logical foundation for the subsequent experimental designs aimed at not only quantifying the compound's activity but also paving the way for future mechanistic studies.

cluster_bacterium Bacterial Cell MEMBRANE Cell Membrane / Wall LYSIS Cell Lysis / Death MEMBRANE->LYSIS DNA Bacterial DNA GYRASE DNA Gyrase DNA->GYRASE supercoiling REPLICATION DNA Replication GYRASE->REPLICATION REPLICATION->LYSIS Inhibition leads to COMPOUND 2-(4-Methyl-piperazin-1-yl) -isonicotinic acid COMPOUND->MEMBRANE Hypothesis 1: Membrane Disruption COMPOUND->GYRASE Hypothesis 2: Enzyme Inhibition

Caption: Hypothesized mechanisms of action for the test compound.

Part 1: Primary Screening — Determination of Antimicrobial Potency

The first critical step in evaluating a novel antimicrobial agent is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric, defined as the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[8][9]

Protocol 1: Broth Microdilution MIC Assay

This method, aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely used technique for determining MIC values.[8][10]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: Allows for efficient testing of multiple concentrations and bacterial strains simultaneously.

  • 0.5 McFarland Standard: Standardizing the initial bacterial inoculum (~1.5 x 10⁸ CFU/mL) is crucial for the reproducibility and comparability of MIC results across experiments.[9][11]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard, recommended medium for susceptibility testing of most non-fastidious bacteria, as its composition is well-defined and controlled for divalent cations that can affect antibiotic activity.

  • Controls: The inclusion of growth, sterility, and positive controls is essential for validating the assay. The growth control ensures the bacteria are viable, the sterility control confirms the medium is not contaminated, and a known antibiotic (positive control) verifies that the test system can detect susceptibility.

cluster_prep Preparation cluster_plate 96-Well Plate Setup P1 1. Prepare 0.5 McFarland bacterial suspension S3 5. Add standardized bacterial inoculum to wells 1-11 P1->S3 P2 2. Prepare compound stock solution S2 4. Add compound to well 1; perform 2-fold serial dilutions across to well 10 P2->S2 S1 3. Add broth to wells 2-12 S1->S2 S2->S3 INC 6. Incubate 16-20h at 37°C S3->INC READ 7. Read MIC: Lowest concentration with no visible growth INC->READ

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • In a 96-well U-bottom microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the highest desired concentration of the compound (prepared in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not inoculate the sterility control well.

    • The final volume in each test well is now 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Data Presentation: MIC Values

Summarize the experimental findings in a clear, structured table.

Test MicroorganismGram StainCompound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Enterococcus faecalisPositive
Candida albicansN/A (Fungus)

Part 2: Characterizing Antimicrobial Dynamics

While the MIC indicates the concentration needed to inhibit growth, it does not reveal whether the compound actively kills the bacteria (bactericidal) or merely prevents them from multiplying (bacteriostatic). The time-kill curve assay is the definitive method for making this distinction.[12][13]

Protocol 2: Time-Kill Curve Assay

This assay measures the rate and extent of bacterial killing over a 24-hour period at various concentrations relative to the MIC. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][14]

Causality Behind Experimental Choices:

  • Concentrations based on MIC: Using multiples of the MIC (e.g., 1x, 2x, 4x) allows for the assessment of concentration-dependent killing effects.

  • Standardized Starting Inoculum: A starting density of ~5 x 10⁵ CFU/mL is low enough to observe several logs of killing before hitting the lower limit of detection, yet high enough for accurate enumeration.[12]

  • Multiple Time Points: Sampling over 24 hours captures the full dynamic profile, including the initial rate of killing and any potential for bacterial regrowth.[14][15]

  • Colony Counting (CFU/mL): This is a direct measure of viable bacterial cells, providing a more definitive assessment of killing than turbidity-based methods.

cluster_prep Preparation cluster_sampling Sampling & Plating P1 1. Prepare bacterial suspension in broth INOC 3. Inoculate all tubes to ~5x10^5 CFU/mL P1->INOC P2 2. Prepare tubes with compound at 0x, 0.5x, 1x, 2x, 4x MIC P2->INOC INC 4. Incubate at 37°C with shaking INOC->INC S1 5. At T=0, 2, 4, 6, 8, 24h: - Remove aliquot - Perform serial dilutions INC->S1 S2 6. Plate dilutions onto - nutrient agar S1->S2 INC2 7. Incubate plates 18-24h at 37°C S2->INC2 COUNT 8. Count colonies and calculate log10 CFU/mL INC2->COUNT

Caption: Workflow for the Time-Kill Curve Assay.

Methodology:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in the mid-logarithmic phase of growth, adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dilute this suspension in fresh, pre-warmed CAMHB to achieve a target starting density of approximately 5 x 10⁵ CFU/mL.

  • Test Setup:

    • Prepare a series of sterile tubes or flasks, each containing the appropriate volume of CAMHB with the compound at the desired final concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube containing no compound.[12]

  • Inoculation and Incubation:

    • Inoculate each tube (including the growth control) with the prepared bacterial suspension from Step 1.

    • Incubate all tubes at 35-37°C, typically with shaking to ensure aeration and prevent bacterial sedimentation.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[14]

    • Perform 10-fold serial dilutions of the aliquot in sterile phosphate-buffered saline (PBS) or saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).

  • Data Collection and Analysis:

    • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[12]

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time for each concentration.

Data Presentation: Time-Kill Assay

Tabulate the quantitative data before plotting the curves.

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0
2
4
6
8
24

References

Application Note: Structural Elucidation and Purity Assessment of 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This application note provides a comprehensive guide to the analysis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid (CAS 876717-56-5), a heterocyclic compound with potential applications in medicinal chemistry.[1][2] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and assess its purity. The methodologies detailed herein are designed to be robust and reproducible, providing a framework for the analysis of this and structurally related compounds.

Compound Profile:

PropertyValueSource
IUPAC Name 2-(4-Methylpiperazin-1-yl)pyridine-4-carboxylic acid-
CAS Number 876717-56-5[1][3]
Molecular Formula C₁₁H₁₅N₃O₂[3]
Molecular Weight 221.26 g/mol [3]

I. Mass Spectrometry Analysis: The First Glimpse into Molecular Identity

Mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight of a compound, offering the initial confirmation of a successful synthesis.

A. Expected Mass Spectrum

For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode is the recommended technique. We would expect to observe the protonated molecule, [M+H]⁺, as the base peak.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺222.1237
[M+Na]⁺244.1056

The observation of the exact mass corresponding to the [M+H]⁺ ion within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the elemental composition of the molecule.

B. Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Desolvation Gas Flow (N₂): 600-800 L/hr

  • Data Acquisition: Acquire data in the m/z range of 100-500 Da.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the experimentally measured exact mass to the calculated theoretical mass.

II. NMR Spectroscopy: Unraveling the Molecular Architecture

While mass spectrometry confirms the molecular weight, NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the definitive elucidation of its structure.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The following table outlines the expected chemical shifts and multiplicities for the protons in this compound.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H (α to N)~8.2d1H
Pyridine-H (β to N)~7.0d1H
Pyridine-H (β' to N)~6.8s1H
Piperazine-H (adjacent to pyridine)~3.5t4H
Piperazine-H (adjacent to N-CH₃)~2.4t4H
N-CH₃~2.2s3H
COOH>12.0br s1H

Note: Chemical shifts are predictive and can be influenced by solvent and concentration.

B. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
C-Pyridine (quaternary, attached to piperazine)~158
C-Pyridine (quaternary, attached to COOH)~145
CH-Pyridine (α to N)~150
CH-Pyridine (β to N)~115
CH-Pyridine (β' to N)~108
C-Piperazine (adjacent to pyridine)~53
C-Piperazine (adjacent to N-CH₃)~55
N-CH₃~46
C. Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the pyridine and piperazine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

III. Integrated Data Analysis Workflow

The structural confirmation of this compound is achieved through a systematic integration of the MS and NMR data.

Figure 1. Workflow for the structural elucidation of this compound.

IV. Purity Assessment

Beyond structural confirmation, NMR and MS can provide valuable information regarding the purity of the sample.

  • NMR: The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. The relative integration of these signals compared to the signals of the target compound can be used for a semi-quantitative estimation of purity.

  • LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for separating and identifying impurities. A high-purity sample should exhibit a single major peak in the chromatogram with the expected mass-to-charge ratio.

Conclusion

The combined application of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy provides a robust and reliable methodology for the comprehensive characterization of this compound. The protocols and expected data presented in this application note serve as a practical guide for researchers in the pharmaceutical and chemical industries, ensuring the integrity and quality of their synthesized compounds. The principles outlined here are broadly applicable to the structural elucidation of a wide range of small organic molecules.

References

Application Notes and Protocols for Cell-Based Assays Using 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry. The foundational molecule, isoniazid (isonicotinic acid hydrazide), remains a cornerstone in the treatment of tuberculosis, exerting its effect by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] This primary mechanism underscores the potential of the isonicotinic acid scaffold to interfere with fundamental biological processes.[2] Beyond their antimicrobial properties, derivatives of isonicotinic acid have been investigated for a range of therapeutic applications, including anti-inflammatory, anticancer, and antidepressant effects.[4][5] The structural diversity achievable through modification of the isonicotinic acid core allows for the fine-tuning of biological activity and the exploration of novel mechanisms of action.[1][6]

The compound of interest, 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, is a derivative that incorporates a piperazine moiety, a common functional group in pharmacologically active compounds known to modulate receptor binding and pharmacokinetic properties. While specific biological activities of this particular derivative are not extensively documented in publicly available literature, its structural similarity to other bioactive molecules suggests its potential as a modulator of cellular pathways. This document provides a comprehensive guide for researchers to initiate the investigation of this compound's effects on mammalian cells through a robust and validated cell-based assay protocol. The primary focus of this application note will be on assessing cellular viability and cytotoxicity, a fundamental first step in characterizing the biological impact of a novel compound.[7][8]

Principle of the Assay: Assessing Cellular Health

Cell-based assays are indispensable tools in drug discovery and development, offering a physiologically relevant context to evaluate a compound's biological effects.[7][8] This protocol will detail a colorimetric assay using a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to quantify cellular metabolic activity as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. By measuring the absorbance of the dissolved formazan, we can quantitatively assess the cytotoxic or cytostatic effects of this compound.

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible data.[11] The following workflow provides a general overview of the experimental process.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound treat_cells Treat cells with serial dilutions of the test compound prep_compound->treat_cells prep_cells Culture and harvest selected cell line seed_cells Seed cells into a 96-well plate prep_cells->seed_cells seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt dissolve_formazan Add solubilization solution incubate_mtt->dissolve_formazan read_absorbance Measure absorbance using a plate reader dissolve_formazan->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Figure 1. A generalized workflow for assessing the cytotoxicity of this compound using an MTT assay.

Detailed Protocol: Cytotoxicity Assessment via MTT Assay

This protocol is a general guideline and may require optimization depending on the cell line and specific experimental goals.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
This compoundMatrix Scientific076717
Selected Mammalian Cell Line (e.g., HeLa, A549, HepG2)ATCCVarious
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-Streptomycin Solution (100X)Thermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher10010023
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
96-well flat-bottom cell culture platesCorning3599
Sterile microcentrifuge tubes and pipette tipsVariousVarious
Step-by-Step Methodology

Part 1: Cell Culture and Seeding

  • Cell Line Maintenance: Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Cell Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete growth medium. Pipette 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Part 2: Compound Preparation and Treatment

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a serum-free medium to obtain a range of working concentrations. It is advisable to perform a broad range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (containing the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay and Data Acquisition

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the reduction of MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the absorbance of a blank well (medium and MTT solution only) from all other readings.

  • Calculation of Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Potential Signaling Pathways and Further Investigations

While the precise mechanism of action for this compound is yet to be elucidated, its structural components suggest potential interactions with various cellular signaling pathways. The isonicotinic acid core is known to interact with enzymes, and the piperazine ring is a common feature in many kinase inhibitors and receptor antagonists.

Potential_Signaling_Pathways cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound 2-(4-Methyl-piperazin-1-yl) -isonicotinic acid kinase Kinase Signaling (e.g., PI3K/Akt, MAPK) compound->kinase Modulation receptor Receptor Binding (e.g., GPCRs) compound->receptor Antagonism/ Agonism enzyme Enzyme Inhibition (e.g., metabolic enzymes) compound->enzyme Inhibition apoptosis Apoptosis kinase->apoptosis cell_cycle Cell Cycle Arrest kinase->cell_cycle proliferation Inhibition of Proliferation kinase->proliferation receptor->apoptosis receptor->cell_cycle receptor->proliferation enzyme->apoptosis enzyme->cell_cycle enzyme->proliferation

Figure 2. A conceptual diagram illustrating potential signaling pathways that could be modulated by this compound, leading to various cellular outcomes.

Based on the initial cytotoxicity data, further experiments can be designed to explore the mechanism of action. These may include:

  • Apoptosis Assays: To determine if cell death is occurring through programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes arrest at specific phases of the cell cycle.

  • Kinase Profiling: To screen for inhibitory activity against a panel of kinases.

  • Receptor Binding Assays: To identify potential receptor targets.

Conclusion

This application note provides a comprehensive and technically sound framework for conducting initial cell-based assays with this compound. By starting with a robust cytotoxicity assessment, researchers can generate foundational data to guide further mechanistic studies and unlock the therapeutic potential of this and other novel isonicotinic acid derivatives. Adherence to good cell culture practices and careful experimental design will ensure the generation of high-quality, reproducible data, which is paramount in the rigorous process of drug discovery and development.

References

Application Note: A Framework for Screening Novel Kin-ase Inhibitors Using a 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid Scaffold Against Janus Kinase 2 (JAK2)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Kinases

Protein kinases are fundamental regulators of cellular signaling, controlling processes such as cell growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders, making them one of the most critical target families in modern drug discovery.[2][3] The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is a group of non-receptor tyrosine kinases that mediate signaling for a host of cytokines and growth factors.[3][4]

Specifically, JAK2 is a pivotal component of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway.[1][5] Upon cytokine binding to its receptor, JAK2 becomes activated, phosphorylates the receptor, and creates docking sites for STAT proteins.[2] These STATs are then themselves phosphorylated by JAK2, dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation and immune responses.[2][5] Aberrant JAK2 activity is strongly implicated in myeloproliferative neoplasms (MPNs), making it a validated and high-value therapeutic target.[6][7]

The compound 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid represents a chemical scaffold of significant interest. The piperazine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and bioavailability, while the isonicotinic acid moiety provides a key interaction point for binding within a kinase's ATP pocket.[8][9][10] Many approved and clinical-stage JAK2 inhibitors incorporate similar heterocyclic motifs.[6][11][12] This document provides a detailed framework and protocol for screening novel compounds derived from this scaffold against JAK2, using a robust, high-throughput biochemical assay.

Assay Principle: The ADP-Glo™ Kinase Assay

To quantify the inhibitory potential of test compounds, we will employ the ADP-Glo™ Kinase Assay, a highly sensitive and versatile luminescence-based platform.[13][14] This assay measures the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction, which is directly proportional to kinase activity.[15]

The assay proceeds in two steps:[14][15]

  • Kinase Reaction & ATP Depletion: The kinase (JAK2), its substrate, ATP, and the test compound are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining, unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.[13]

Visualizing the Scientific Framework

The JAK/STAT Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway, highlighting the critical role of JAK2 in phosphorylating STAT proteins, which then translocate to the nucleus to regulate gene transcription.[1][2][5] An effective inhibitor would block the initial phosphorylation step catalyzed by JAK2.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 associated JAK2->JAK2 STAT STAT (monomer) JAK2->STAT 3. STAT Phosphorylation (P) Cytokine Cytokine Cytokine->Receptor 1. Binding & Activation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. DNA Binding caption JAK/STAT Signaling Pathway

Caption: The JAK/STAT signaling pathway initiated by cytokine binding.

High-Throughput Screening (HTS) Workflow

A typical screening cascade for identifying and validating a kinase inhibitor is a multi-step process designed to efficiently filter a large library of compounds down to a few promising leads.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Lead Optimization Primary Primary Biochemical Screen (e.g., ADP-Glo™ for JAK2) Single High Concentration Actives Initial 'Hits' (>50% Inhibition) Primary->Actives DoseResponse Dose-Response (IC50) Assay 10-point titration Actives->DoseResponse Confirm Confirmed Confirmed & Potent Hits DoseResponse->Confirmed Secondary Orthogonal Assay (e.g., HTRF®) Confirm mechanism Confirmed->Secondary Validate CellBased Cell-Based Assay (e.g., pSTAT Inhibition) Confirm cellular activity Secondary->CellBased Progress Selectivity Selectivity Profiling (Kinase Panel Screen) CellBased->Selectivity ADME ADME/Tox Profiling Selectivity->ADME Lead Lead Candidate ADME->Lead caption Kinase Inhibitor Screening Cascade

Caption: A typical workflow for kinase inhibitor screening.

Detailed Protocol: Primary Biochemical Screening of JAK2

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • Enzyme: Recombinant Human JAK2 (e.g., Promega, Cat# V3991)

  • Substrate: Poly(E,A,Y), 6:3:1 (e.g., Sigma-Aldrich, Cat# P0275)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)[16]

  • ATP: Adenosine 5'-triphosphate (Included in kit)

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Test Compounds: 10 mM stock in 100% DMSO

  • Control Inhibitor: Ruxolitinib (a known JAK2 inhibitor)[11]

  • Plates: White, opaque, 384-well assay plates (e.g., Corning #3570)

  • Equipment: Multichannel pipette or automated liquid handler, plate shaker, plate-reading luminometer.

Step-by-Step Methodology

1. Compound Plating: a. Prepare a compound plate by diluting the 10 mM stock of test compounds in 100% DMSO. For a primary screen, a final assay concentration of 10 µM is typical. b. Using an acoustic dispenser or liquid handler, transfer 50 nL of compound solution from the compound plate to the empty assay plate wells. c. For controls, add 50 nL of 100% DMSO (0% inhibition, negative control) and 50 nL of Ruxolitinib (100% inhibition, positive control) to designated wells.

2. Kinase Reaction (5 µL total volume): [16] a. Prepare a 2X Kinase/Substrate Master Mix in Kinase Buffer. For each 5 µL reaction, you will need:

  • JAK2 Enzyme (final concentration ~5 ng/µL)
  • Poly(E,A,Y) Substrate (final concentration ~0.2 mg/mL) b. Dispense 2.5 µL of the 2X Kinase/Substrate Master Mix into each well of the assay plate containing the pre-spotted compounds. c. Mix the plate gently on a plate shaker for 1 minute. d. Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at its Km value for JAK2 (~10-15 µM) to sensitively detect competitive inhibitors. e. To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. f. Mix the plate on a shaker for 1 minute, then incubate at room temperature for 60 minutes.

3. ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[14] b. Mix the plate on a shaker for 2 minutes. c. Incubate at room temperature for 40 minutes to ensure complete depletion of unused ATP.[13]

4. ADP Detection and Signal Measurement: a. Add 10 µL of Kinase Detection Reagent to each well.[14] b. Mix the plate on a shaker for 2 minutes. c. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[16] d. Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Data Analysis and Interpretation

Assay Quality Control: The Z'-Factor

Before analyzing compound activity, it is critical to validate the assay's performance for each plate. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the robustness and suitability of the assay for HTS.[17][18]

The formula is: Z' = 1 - [ (3 * SDpos + 3 * SDneg) / | Meanpos - Meanneg | ]

Where:

  • SDpos and SDneg are the standard deviations of the positive (100% inhibition) and negative (0% inhibition) controls.

  • Meanpos and Meanneg are the means of the positive and negative controls.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[17][19]
0 to 0.5Marginal assay, may require optimization.[17]
< 0Unsuitable for screening.[19]
Calculating Percent Inhibition

For each test compound, the percent inhibition is calculated relative to the on-plate controls:

% Inhibition = 100 * [ (RLUneg - RLUsample) / (RLUneg - RLUpos) ]

Where:

  • RLUsample is the Relative Light Units from the test compound well.

  • RLUneg is the mean RLU from the negative control (DMSO) wells.

  • RLUpos is the mean RLU from the positive control (Ruxolitinib) wells.

Compounds showing inhibition greater than a predefined threshold (e.g., >50%) or more than 3 standard deviations from the mean of the negative controls are considered "hits" and are prioritized for follow-up studies, such as IC₅₀ determination.

Next Steps: From Hit to Lead

Following the primary screen, promising hits must be subjected to a rigorous validation process:

  • IC₅₀ Determination: Compounds are tested in the same biochemical assay across a range of concentrations (typically an 8- to 12-point titration) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Orthogonal Assays: To rule out assay artifacts (e.g., compound interference with luciferase), hits should be confirmed in a different assay format, such as Homogeneous Time-Resolved Fluorescence (HTRF®).[20][21][22]

  • Cell-Based Assays: The ultimate test of an inhibitor is its activity in a physiological context. Cell-based assays, such as measuring the phosphorylation of STAT3 in a relevant cell line (e.g., HEL 92.1.7) after cytokine stimulation, confirm that the compound can cross the cell membrane and engage its target.[23][24][25][26]

  • Selectivity Profiling: To assess off-target effects, lead compounds are screened against a broad panel of other kinases. High selectivity for JAK2 over other JAK family members and unrelated kinases is a desirable attribute for a therapeutic candidate.[6]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial screening of novel compounds, exemplified by the this compound scaffold, against the high-value therapeutic target JAK2. By employing a robust biochemical assay like ADP-Glo™, ensuring rigorous quality control with the Z'-factor, and following a logical screening cascade, researchers can efficiently identify and validate potent and selective kinase inhibitors for further drug development.

References

Application Notes and Protocols for the Development of Antituberculosis Agents from Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isonicotinic acid hydrazide, commonly known as isoniazid (INH), has been a cornerstone of tuberculosis (TB) therapy since its discovery in the mid-20th century.[1][2][3][4] Its simple chemical structure belies a complex mechanism of action and serves as a critical scaffold for the development of new antitubercular agents.[5][6] This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of novel antituberculosis agents derived from isonicotinic acid. We will delve into the mechanistic rationale behind targeting pathways associated with isoniazid, provide detailed protocols for chemical synthesis and biological evaluation, and discuss the nuances of preclinical animal models.

Mechanistic Insights: The Action and Inactivation of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the mycobacterium to exert its therapeutic effect.[1][7] Understanding this activation pathway and the subsequent inhibition of essential cellular processes is paramount for designing new, more effective derivatives.

Activation of Isoniazid

The activation of isoniazid is primarily catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6][7] This enzyme converts the inactive isoniazid into a reactive isonicotinic acyl radical.[7] This radical then spontaneously couples with nicotinamide adenine dinucleotide (NAD+) to form a nicotinoyl-NAD adduct.[7]

Inhibition of Mycolic Acid Synthesis

The primary target of the activated isoniazid-NAD adduct is the enoyl-acyl carrier protein reductase, InhA.[5][7][8] This enzyme is a crucial component of the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. By binding tightly to InhA, the isoniazid-NAD adduct blocks the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[2][7]

Mechanisms of Resistance

The emergence of isoniazid-resistant strains of Mycobacterium tuberculosis is a significant clinical challenge. Resistance can arise through several mechanisms, most commonly through mutations in the katG gene, which prevent the activation of the prodrug.[2][5][6] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance by increasing the amount of the target enzyme.[5][8]

Isoniazid Mechanism of Action cluster_Mycobacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD_Adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Required for Bacterial_Death Bacterial Death InhA->Bacterial_Death Leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Component of In Vitro Evaluation Workflow Synthesis Synthesis of Isonicotinic Acid Derivatives MIC MIC Determination (MABA) Synthesis->MIC Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Selectivity_Index Calculate Selectivity Index (IC50 / MIC) MIC->Selectivity_Index Cytotoxicity->Selectivity_Index Lead_Compound Lead Compound for In Vivo Studies Selectivity_Index->Lead_Compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. This molecule is a crucial building block, notably as an intermediate in the synthesis of the antidepressant Mirtazapine.[1][2] The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, which, while straightforward in principle, can present significant challenges in achieving high yields and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the core synthesis, troubleshoot common failure points with detailed mechanistic explanations, and answer frequently asked questions to empower you to optimize your experimental outcomes.

Core Synthesis Overview: The SNAr Pathway

The most common and direct approach to synthesizing this compound is the reaction of 2-chloro-isonicotinic acid with 1-methylpiperazine. This reaction is a classic SNAr, where the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group at the 4-position activate the C2 position for nucleophilic attack by the secondary amine of 1-methylpiperazine.[3][4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification SM1 2-Chloro-isonicotinic Acid Reaction SNAr Reaction (Solvent, Base, Heat) SM1->Reaction SM2 1-Methylpiperazine SM2->Reaction Quench Quench Reaction (e.g., with water) Reaction->Quench Reaction Mixture AdjustpH Adjust pH to Isoelectric Point (Precipitation) Quench->AdjustpH Filter Filter & Wash Solid AdjustpH->Filter Purify Recrystallization or Column Chromatography Filter->Purify Crude Product Product Pure 2-(4-Methyl-piperazin-1-yl) -isonicotinic acid Purify->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses the most common issues that lead to diminished yields or impure products.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield is the most frequent complaint and typically stems from one of three areas: incomplete reaction, formation of side products, or losses during workup.

A. Incomplete Reaction / Low Conversion

  • Causality: The SNAr reaction on a pyridine ring, even with activating groups, can be sluggish. Insufficient thermal energy, improper solvent choice, or an inadequate base can lead to a stalled reaction. The pyridine ring must be sufficiently activated for the nucleophilic attack to proceed efficiently.[3]

  • Solutions:

    • Increase Temperature: These reactions often require elevated temperatures (100-150 °C). Ensure your reaction is reaching and maintaining the target temperature. Consider using a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. Some procedures even report using neat 1-methylpiperazine as both reactant and solvent at high temperatures.[5]

    • Optimize the Base: A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is often used to scavenge the HCl formed during the reaction. Ensure at least one equivalent is used. Triethylamine (Et₃N) can also be used, but its lower boiling point may be a limitation in some solvent systems.

    • Use a Catalyst: Boric acid has been shown to effectively catalyze similar SNAr reactions on 2-chloronicotinic acid.[3] The acid is believed to activate the pyridine ring by forming a pyridinium salt, making the C2 position more electrophilic.[3]

    • Check Reactant Purity: Ensure the 2-chloro-isonicotinic acid is pure and dry. Contaminants can interfere with the reaction.

B. Losses During Workup & Isolation

  • Causality: The product is an amino acid, meaning it has both a basic (piperazine) and an acidic (carboxylic acid) functional group. This zwitterionic character means its solubility is highly dependent on pH. If the pH is not carefully controlled during workup, the product can remain dissolved in the aqueous phase, leading to significant losses.

  • Solutions:

    • Precise pH Adjustment: After quenching the reaction, the product must be precipitated by carefully adjusting the pH of the aqueous solution to its isoelectric point (pI). This is the pH at which the molecule has a net-zero charge and minimum solubility. You will need to determine this empirically, but it is typically in the range of pH 6-8. Add acid (e.g., HCl) or base (e.g., NaOH) dropwise while monitoring the precipitation.[6]

    • Avoid Strong Acid/Base: Adjusting the pH too far into the acidic or basic range will form the corresponding highly water-soluble salt (piperazinium chloride or carboxylate salt), preventing precipitation.

    • Extraction as a Salt: An alternative method involves acidifying the aqueous layer to a low pH (~2) to fully protonate the piperazine nitrogen, then washing with an organic solvent like dichloromethane or ethyl acetate to remove non-basic organic impurities. Subsequently, the aqueous layer is carefully basified to the pI to precipitate the product.

Question 2: My final product is contaminated with a persistent impurity. How can I identify and prevent it?

Answer: Impurity profiles can be complex, but there are common culprits in this specific synthesis.

A. Unreacted 2-Chloro-isonicotinic Acid

  • Identification: This starting material will have a different Rf value on a TLC plate and a distinct signal in NMR/LC-MS analysis.

  • Prevention & Removal:

    • Drive the Reaction to Completion: Use the optimization strategies from Question 1 (higher temperature, longer reaction time, excess 1-methylpiperazine).

    • Basic Wash: During workup, after dilution with water, make the solution basic (pH > 10) with NaOH. This will deprotonate the carboxylic acid of both the product and the starting material, making them water-soluble. You can then perform an organic wash (e.g., with toluene or EtOAc) to remove any non-acidic impurities. Subsequent acidification to the pI will precipitate your product, leaving any highly soluble starting material salts behind.

B. Potential N-Oxide Formation

  • Causality: The tertiary amine of the 1-methylpiperazine moiety in the final product can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods in the presence of air or oxidizing agents. This is a known impurity in the related Mirtazapine synthesis.[7]

  • Prevention & Removal:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Purification: The N-oxide will have significantly different polarity from the desired product. It can typically be separated via careful column chromatography or fractional recrystallization.

C. Dimerization or Polysubstitution (Less Common)

  • Causality: While less likely, it's theoretically possible for the product to act as a nucleophile itself, leading to dimers. This is generally suppressed by using an excess of 1-methylpiperazine.

  • Prevention: Use a slight excess (1.1 to 1.5 equivalents) of 1-methylpiperazine to ensure it is the primary nucleophile reacting with the 2-chloro-isonicotinic acid.

G cluster_cause Potential Causes cluster_solution Primary Solutions Start Low Yield or Impure Product C1 Incomplete Reaction Start->C1 C2 Workup Loss Start->C2 C3 Side Reactions Start->C3 S1 ↑ Temp / Time + Catalyst (Boric Acid) Check Reagent Purity C1->S1 S2 Precise pH control to Isoelectric Point (pI) for precipitation C2->S2 S3 Run under N₂/Ar Use excess N-Methylpiperazine Purify via Chromatography C3->S3

Caption: Troubleshooting logic for improving synthesis outcomes.

Frequently Asked Questions (FAQs)

Q: Can I protect the carboxylic acid as an ester before the SNAr reaction? A: Yes, this is an excellent and highly recommended strategy. Synthesizing the methyl or ethyl ester of 2-chloro-isonicotinic acid first can improve the overall yield for two main reasons:

  • Improved Solubility: The ester is more soluble in common organic solvents than the free acid, potentially allowing for a more homogeneous reaction mixture.

  • Prevents Side Reactions: It prevents the carboxylic acid from acting as an acid in the reaction, which could interfere with the base or create unwanted salt formations. The three-step route (esterification -> SNAr -> hydrolysis) is a robust alternative to the direct method.[8]

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting material (2-chloro-isonicotinic acid) and the product. A mixture like Dichloromethane:Methanol (e.g., 9:1) with a few drops of acetic acid or ammonia to prevent streaking is a good starting point. The disappearance of the starting material spot is the primary indicator of completion. LC-MS is, of course, a more definitive method if available.

Q: What are the key safety considerations for this reaction? A:

  • 1-Methylpiperazine: This reactant is corrosive and can cause burns. Always handle it in a fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).

  • High Temperatures: Reactions run at high temperatures in solvents like DMSO or DMF should be carefully monitored to prevent thermal runaways.

  • Pressure Build-up: When heating a sealed reaction vessel, be aware of potential pressure build-up. It is safer to run the reaction under a reflux condenser open to an inert gas line.

Detailed Experimental Protocols

Protocol 1: Direct SNAr Synthesis
ReagentM.W.AmountMolesEquivalents
2-Chloro-isonicotinic acid157.5610.0 g63.5 mmol1.0
1-Methylpiperazine100.167.63 g76.2 mmol1.2
Potassium Carbonate (K₂CO₃)138.2110.5 g76.2 mmol1.2
Dimethyl Sulfoxide (DMSO)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-isonicotinic acid (10.0 g), potassium carbonate (10.5 g), and DMSO (100 mL).

  • Begin stirring the suspension and add 1-methylpiperazine (7.63 g) at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Slowly add 6M HCl dropwise with vigorous stirring. The product will begin to precipitate. Continue adding acid until the maximum amount of precipitate is formed (typically pH 6-8). Check the pH with a meter or pH paper.

  • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol or acetone.

  • Dry the crude product under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. This molecule is a vital building block in medicinal chemistry and drug development, often serving as a key intermediate.[1] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for functionalizing electron-deficient aromatic rings like pyridine.[2][3][4] However, like many chemical transformations, this synthesis is not without its challenges. Researchers frequently encounter side reactions that can significantly lower yield and complicate purification.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot these specific issues. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Section 1: The Core Reaction Pathway & Potential Pitfalls

The most common and efficient synthesis of this compound proceeds via the SNAr reaction between a 2-halo-isonicotinic acid (typically 2-chloro-isonicotinic acid) and 1-methylpiperazine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially at the 2- and 4-positions.[2][3][5] The presence of a good leaving group (like a halogen) at the 2-position makes this a favorable transformation.

Below is a diagram illustrating the intended reaction alongside the most common side reaction.

cluster_main Intended S(N)Ar Pathway cluster_side Common Side Reaction SM 2-Chloro-isonicotinic acid + 1-Methylpiperazine Int Meisenheimer Complex (Stabilized Intermediate) SM->Int + Base (e.g., K2CO3) SM_side 2-Chloro-isonicotinic acid Product 2-(4-Methyl-piperazin-1-yl) -isonicotinic acid Int->Product - Cl- - BH+ Side_Product 2-Hydroxy-isonicotinic acid (Byproduct) SM_side->Side_Product + Trace H2O (Nucleophile)

Caption: Main reaction pathway vs. hydrolysis side reaction.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis in a practical, problem-solving format.

Question 1: "My reaction yield is consistently low, or I'm not seeing any product formation. What are the primary causes?"

Answer: Low or no yield is the most frequent complaint. This can typically be traced back to one of three areas: reaction conditions, starting material quality, or the formation of a key side product.

  • Incomplete Reaction: The SNAr reaction on a pyridine ring requires sufficient thermal energy to overcome the activation barrier.

    • Causality: The initial attack of the nucleophile temporarily breaks the aromaticity of the pyridine ring, forming a high-energy intermediate (Meisenheimer complex).[5] Insufficient temperature results in a slow reaction rate. Conversely, excessively high temperatures (>140 °C) can lead to decomposition of starting materials or the desired product.[6]

    • Troubleshooting:

      • Temperature Screen: Screen a range of temperatures (e.g., 100 °C, 120 °C, 140 °C).[6] The optimal temperature provides a balance between reaction rate and product stability.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the 2-chloro-isonicotinic acid starting material. If the reaction stalls, a temperature increase may be warranted.

  • Starting Material Purity: The purity of your reagents is paramount.

    • Causality: Impurities in the 2-halo-isonicotinic acid can inhibit the reaction. More critically, the presence of water in solvents or reagents provides a competing nucleophile.

    • Troubleshooting:

      • Ensure 2-chloro-isonicotinic acid is pure and dry.

      • Use anhydrous solvents (e.g., dry DMSO, NMP, or DMF).

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Dominant Side Reaction: Often, low yield of the desired product is due to a high yield of an undesired one. See Question 2 for details.

Question 2: "I see a major impurity in my crude NMR/LC-MS analysis that is not starting material. What is it likely to be?"

Answer: The most probable side product is 2-hydroxy-isonicotinic acid .

  • Mechanism of Formation: This byproduct arises when water, acting as a nucleophile, attacks the 2-position of the pyridine ring, displacing the chloride. This reaction is often unintentionally promoted by the reaction conditions.

  • Identification:

    • LC-MS: 2-hydroxy-isonicotinic acid has a molecular weight of 139.11 g/mol . You will observe a corresponding peak (e.g., [M+H]+ at 140.1 or [M-H]- at 138.1).

    • 1H NMR: The proton signals for the pyridine ring will be different from your desired product. The characteristic signals from the methylpiperazine group will be absent.

  • Prevention Strategies:

    • Rigorous Drying: Dry all glassware thoroughly. Use anhydrous solvents and ensure your base (e.g., K2CO3) is anhydrous.

    • Inert Atmosphere: As mentioned, blanketing the reaction with N2 or Ar is a critical step to prevent moisture from the air from entering the reaction.

    • Stoichiometry: Ensure an adequate excess of 1-methylpiperazine is used. As a much stronger nucleophile than water, it can outcompete the hydrolysis reaction if present in sufficient concentration. A 1.5 to 2.0 molar equivalent is a good starting point.

Question 3: "My product seems to be 'oiling out' or is very difficult to crystallize during workup. What can I do?"

Answer: This is a common issue related to the amphoteric nature of the product, which contains both a basic piperazine nitrogen and an acidic carboxylic acid. Proper pH control during the workup is essential for successful isolation.

  • Causality: The product can exist as a cation (at low pH), a zwitterion (at its isoelectric point), or an anion (at high pH). To achieve precipitation, you must bring the aqueous solution to the molecule's isoelectric point (pI), where its net charge is zero and its solubility in water is at a minimum.

  • Troubleshooting Protocol:

    • After the reaction is complete, cool the mixture and dilute it with water.

    • Perform an initial filtration if there are insoluble inorganic salts (like KCl from the reaction).

    • Carefully and slowly, add an acid (e.g., 1M HCl) or a base (e.g., 1M NaOH) to the aqueous solution while monitoring the pH with a calibrated pH meter.

    • You will observe the product precipitating out of the solution. The optimal pH for precipitation is typically between 6.0 and 7.5. Adjust dropwise in this range to maximize the solid that crashes out.

    • Stir the resulting slurry for a period (e.g., 1-2 hours), sometimes in an ice bath, to maximize crystallization.

    • Filter the solid, wash with cold water, and then with a small amount of a non-polar solvent like ether or hexanes to remove organic impurities, before drying under vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q: Which starting material is better: 2-chloro- or 2-fluoro-isonicotinic acid? A: 2-fluoro-isonicotinic acid is significantly more reactive towards SNAr than its chloro- counterpart due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack. This allows for milder reaction conditions (lower temperatures, shorter times). However, 2-chloro-isonicotinic acid is generally more commercially available and cost-effective, making it the more common choice in large-scale synthesis.

Q: What is the role of the base, and can I use something other than K2CO3? A: The base (e.g., potassium carbonate) is crucial for neutralizing the HCl that is generated during the reaction. This prevents the protonation of the 1-methylpiperazine, which would render it non-nucleophilic. Other non-nucleophilic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be used. However, inorganic bases like K2CO3 are often preferred as they are inexpensive and easily removed by filtration during workup.

Q: How can I effectively monitor the reaction's progress? A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). It allows you to simultaneously monitor the disappearance of your starting material (2-chloro-isonicotinic acid) and the appearance of your product (this compound) and the 2-hydroxy side product. Thin Layer Chromatography (TLC) is a faster, qualitative alternative. A good mobile phase for TLC is often a mixture of Dichloromethane and Methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid or ammonia to improve spot shape.

Section 4: Protocols and Data

Appendix A: Detailed Experimental Protocol

Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a Nitrogen atmosphere, add 2-chloro-isonicotinic acid (1.0 eq), potassium carbonate (K2CO3, 2.5 eq), and anhydrous Dimethyl Sulfoxide (DMSO).

  • Reagent Addition: Add 1-methylpiperazine (1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC until the 2-chloro-isonicotinic acid is consumed.

  • Workup: Cool the reaction to room temperature and pour it into 10 volumes of water.

  • Purification: Stir the aqueous solution and slowly adjust the pH to ~7 using 1M HCl. A precipitate should form.

  • Isolation: Continue stirring the slurry for 1 hour in an ice bath. Filter the solid, wash with cold water, and dry under high vacuum to yield the final product.

Appendix B: Troubleshooting Logic Diagram

cluster_results Analysis Results cluster_actions Corrective Actions Start Low Yield or Reaction Failure Check_TLC Analyze Crude by TLC / LC-MS Start->Check_TLC Identify Identify Spots/ Peaks Check_TLC->Identify SM_Only Only Starting Material Present Identify->SM_Only Product_and_SM Product & SM Present Identify->Product_and_SM Side_Product Major Side Product (e.g., MW=139) Identify->Side_Product Action_Temp Increase Temp (e.g., to 120-140°C). Verify Reagent Purity. SM_Only->Action_Temp Action_Time Increase Reaction Time. Product_and_SM->Action_Time Action_Dry Use Anhydrous Solvents. Run under N2/Ar. Increase Nucleophile eq. Side_Product->Action_Dry

Caption: A decision tree for troubleshooting low yield.

Appendix C: Comparative Data Table
CompoundMolecular Weight ( g/mol )Key 1H NMR Signals (DMSO-d6, approx. ppm)
Product: this compound221.268.1 (d, 1H), 7.1 (s, 1H), 6.9 (d, 1H), 3.4 (t, 4H), 2.4 (t, 4H), 2.2 (s, 3H)
Starting Material: 2-Chloro-isonicotinic acid157.568.6 (d, 1H), 8.0 (s, 1H), 7.8 (d, 1H)
Side Product: 2-Hydroxy-isonicotinic acid139.11~12.0 (br s, 1H), 7.5 (d, 1H), 6.5 (s, 1H), 6.4 (d, 1H)

References

Technical Support Center: Purification of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 2-(4-methyl-piperazin-1-yl)-isonicotinic acid (CAS 876717-56-5). This document is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this versatile building block. Its unique chemical structure presents specific hurdles that this guide aims to address through practical, field-tested advice and in-depth troubleshooting.

Section 1: Understanding the Core Challenge: Physicochemical Properties

The primary difficulty in purifying this compound stems from its molecular structure. It contains both a carboxylic acid group (acidic) and multiple basic nitrogen atoms (the pyridine ring and the two piperazine nitrogens). This makes the molecule amphoteric and likely to exist as a zwitterion, particularly in aqueous or polar protic solutions. This dual nature governs its solubility and chromatographic behavior, often leading to purification roadblocks.

PropertyValueSource
CAS Number 876717-56-5[1][2]
Molecular Formula C11H15N3O2[1][3]
Molecular Weight 221.26 g/mol [1]
Predicted Nature Amphoteric / ZwitterionicInferred from structure
Key Functional Groups Carboxylic Acid, Pyridine, Tertiary AminesInferred from structure
Section 2: Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in my crude sample?

A: Impurities typically arise from the synthetic route. Common suspects include:

  • Unreacted Starting Materials: Such as 2-chloro-isonicotinic acid and N-methylpiperazine.

  • Side-Reaction Products: Depending on the synthesis, these can include N-oxides (from oxidation of the piperazine nitrogen) or products of incomplete or side reactions from precursor steps.[4]

  • Regioisomers: If the starting pyridine precursor was not correctly substituted, other isomers may form.

  • Residual Solvents and Reagents: From the reaction and initial work-up.

Q: My compound is "oiling out" during crystallization instead of forming a solid. Why is this happening and what can I do?

A: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a crystalline solid. This is usually caused by:

  • High Impurity Load: Impurities depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.

  • Inappropriate Solvent Choice: The solvent may be too good, preventing the compound from reaching its nucleation point.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an amorphous oil before it has time to form an ordered crystal lattice.

Troubleshooting: Try re-dissolving the oil in a minimum amount of warm solvent and allowing it to cool much more slowly. If it persists, consider a pre-purification step like an acid-base extraction to remove major impurities before attempting recrystallization again.

Q: My compound streaks badly on a standard silica gel TLC plate. How can I get a clean spot?

A: This is a classic sign of a basic compound interacting strongly with the acidic silica gel surface. The basic nitrogen atoms in the piperazine and pyridine moieties are protonated by the silica, causing strong adsorption and tailing.

Solution: Deactivate the silica by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or a 1% solution of ammonia in methanol. This neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.

Section 3: In-Depth Troubleshooting Guide
Problem 1: Low Purity (<90%) After Initial Synthesis & Work-up

Q: My crude product is a complex mixture with significant impurities. What is the most robust method for a first-pass, bulk purification?

A: For a compound with both acidic and basic handles, a pH-driven aqueous extraction is the most powerful initial purification technique. It exploits the differential solubility of your amphoteric product versus neutral, acidic, or basic impurities.

Causality: By carefully adjusting the pH of an aqueous solution, you can render your target compound either charged (soluble in water) or neutral at its isoelectric point (minimally soluble in water), while impurities behave differently.

  • Dissolution: Dissolve the crude solid in a dilute aqueous acid solution (e.g., 1M HCl). Use enough to fully protonate the basic nitrogens and ensure complete dissolution. Your target compound is now a water-soluble salt.

  • Filter Off Neutral Impurities: If any solid remains undissolved (e.g., non-basic organic impurities), filter them off.

  • Wash with Organic Solvent: Transfer the acidic aqueous solution to a separatory funnel and wash it with an organic solvent like dichloromethane or ethyl acetate to remove any dissolved neutral impurities. Discard the organic layer.

  • Precipitation at Isoelectric Point (pI): Slowly add a base (e.g., 1M NaOH or ammonium hydroxide) to the aqueous solution while monitoring the pH. The compound will begin to precipitate as it approaches its isoelectric point (where the net charge is zero). Continue adding the base dropwise until precipitation is complete. The exact pH should be determined empirically but will likely be in the neutral range (pH 6-8).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexanes) to aid in drying.

  • Drying: Dry the purified solid under vacuum.

  • Quality Control: Analyze the purity of the dried solid by HPLC or NMR.

Problem 2: Difficulty Achieving High Purity (>98%) by Crystallization

Q: My product is ~95% pure after precipitation, but I can't improve it further with recrystallization. How do I select the right solvent system?

A: The zwitterionic character of the molecule can make it challenging to find a single solvent that provides the ideal solubility curve (highly soluble when hot, poorly soluble when cold). Often, a mixed-solvent system is required.

Strategy: The goal is to find a pair of miscible solvents: one in which your compound is soluble (a "solvent") and one in which it is insoluble (an "anti-solvent").

Solvent ClassExamplesSuitability
Alcohols Methanol, Ethanol, IsopropanolGood "solvent" candidates. Solubility is likely high.
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateModerate to poor solubility. Good "anti-solvent" candidates.
Ethers Diethyl Ether, MTBELikely insoluble. Good "anti-solvents".
Water Deionized WaterSolubility is highly pH-dependent. Can be used for pH-controlled crystallization.
  • Dissolution: In a flask, dissolve your compound in the minimum required amount of the hot "solvent" (e.g., boiling isopropanol).

  • Hot Filtration (Optional but Recommended): If there are any insoluble particulates, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., acetonitrile) dropwise until the solution just begins to turn cloudy (the saturation point).

  • Re-solubilization: Add a few more drops of the hot "solvent" to make the solution clear again.

  • Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal.

  • Cooling: Once crystallization begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Problem 3: Removing a Persistent, Structurally Similar Impurity

Q: HPLC analysis shows a persistent impurity that I cannot remove by extraction or crystallization. What is my next option?

A: When physicochemical methods fail, chromatography is the solution. For this basic compound, reverse-phase chromatography is generally more effective than normal-phase (silica gel).

Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. Mobile phases are typically acidic (e.g., containing 0.1% trifluoroacetic acid - TFA), which ensures that both your compound and basic impurities are protonated and well-behaved on the column.

  • Method Development: First, develop an analytical HPLC method on a C18 column that shows good separation between your product and the impurity. A typical mobile phase would be a gradient of water and methanol or acetonitrile, both containing 0.1% TFA.

  • Solubilization: Dissolve the impure material in a minimum amount of the initial mobile phase or a strong solvent like DMSO or DMF.

  • Loading: Load the solution onto a preparative C18 column that is equilibrated with the starting mobile phase conditions.

  • Elution: Run the gradient method, collecting fractions as the peaks elute. Use a UV detector to monitor the column effluent.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the pure product.

  • Pooling and Solvent Removal: Combine the pure fractions. Most of the organic solvent can be removed using a rotary evaporator.

  • Lyophilization: The remaining aqueous solution (containing your product as a TFA salt) should be frozen and lyophilized (freeze-dried) to yield a pure, fluffy solid. Note that the product will be isolated as its TFA salt.

Section 4: Visualization of Workflows
General Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying the target compound from a crude reaction mixture.

G cluster_0 start Crude Reaction Mixture qc1 Assess Purity (HPLC/TLC) start->qc1 extraction Acid-Base Extraction (Protocol 1) qc1->extraction Purity < 95% crystallization Recrystallization (Protocol 2) qc1->crystallization Purity > 95% extraction->crystallization qc2 Final QC (Purity > 98%) crystallization->qc2 chromatography Prep HPLC (Protocol 3) end Pure Compound chromatography->end qc2->chromatography Fail qc2->end Pass caption Fig 1. General Purification Workflow. G cluster_1 start Attempt Crystallization result Observe Outcome start->result success Solid Crystals Formed result->success Success oiling Compound 'Oils Out' result->oiling Oil Forms no_solid No Precipitation result->no_solid Stays in Solution action_oil 1. Re-heat & Cool Slower 2. Add more 'Solvent' 3. Consider Pre-Purification oiling->action_oil action_no_solid 1. Add more 'Anti-Solvent' 2. Scratch Flask / Seed 3. Concentrate Solution no_solid->action_no_solid action_oil->start action_no_solid->start caption Fig 2. Troubleshooting Crystallization.

References

Technical Support Center: Optimizing Solubility of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the solubilization of this compound for in vitro assays. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Compound Overview: An Amphoteric Molecule

This compound is a molecule possessing both a basic and an acidic functional group, making it amphoteric. Its structure includes a basic 4-methylpiperazine moiety and an acidic isonicotinic acid moiety. This dual nature is the primary determinant of its solubility characteristics, which are highly dependent on pH.[1][2] Understanding these properties is the first step to overcoming solubility challenges.

PropertyValueSource
CAS Number 876717-56-5[3][4]
Molecular Formula C₁₁H₁₅N₃O₂[3][4]
Molecular Weight 221.26 g/mol [3][4]
Predicted pKa (Acidic) ~2.14 (Isonicotinic acid)[3]
Predicted pKa (Basic) ~8.5-9.5 (Methylpiperazine)[5]

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when handling this compound.

Q1: My compound won't dissolve in neutral aqueous buffer. What is the primary cause?

A1: The limited solubility in neutral water is a classic characteristic of amphoteric or zwitterionic compounds.[1] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, intermolecular attractions are maximized and solubility is at its minimum. Your neutral buffer (pH ~7.0-7.4) is likely close to the pI of this compound. To improve solubility, you must adjust the pH of the solution significantly away from this point to ensure the molecule carries a net positive or negative charge.[6]

Q2: How does pH adjustment affect the solubility of this specific compound?

A2: The solubility of this compound is directly manipulated by pH due to its two ionizable groups:

  • In Acidic Conditions (e.g., pH < 4): The basic piperazine nitrogen will be fully protonated (positively charged), and the carboxylic acid will be largely protonated (neutral). The resulting net positive charge on the molecule will dramatically increase its solubility in aqueous media.[7][8]

  • In Basic Conditions (e.g., pH > 10): The carboxylic acid group will be deprotonated (negatively charged), and the piperazine nitrogen will be in its neutral free-base form. The resulting net negative charge will also increase aqueous solubility.[1]

The key is to avoid the pH range where the molecule exists as a neutral zwitterion, which minimizes its interaction with water.

Effect of pH on the ionization and solubility of the compound.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for preparing high-concentration stock solutions (e.g., 10-100 mM) of most small organic molecules, including this one.[9][10] It is crucial to use anhydrous, high-purity DMSO, as residual water can sometimes compromise the stability and solubility of hydrophobic compounds.[10] Stock solutions in DMSO are typically stable for months when stored at -20°C or -80°C.[11]

Q4: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into my aqueous cell culture medium. How do I fix this?

A4: This phenomenon, known as "crashing out" or "solvent shock," is very common.[12] It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even if the intermediate DMSO concentration is high.

Here are the primary strategies to prevent this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay. You may be exceeding its maximum kinetic solubility.[13]

  • Use a Stepwise Dilution Protocol: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps. See Protocol 3 for a detailed method.[7][13]

  • Pre-warm the Medium: Always use cell culture media or buffer that has been pre-warmed to 37°C. Solubility often increases with temperature.[13]

  • Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity or assay interference.[9][14] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[11]

Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my assay?

A5: This is a critical distinction for interpreting your results.

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate in an aqueous buffer.[15][16][17] It reflects a supersaturated state and is highly dependent on the experimental protocol (e.g., incubation time, temperature).[18] Kinetic solubility is often higher than thermodynamic solubility and is most relevant for high-throughput screening and typical cell-based assays where the compound is added from a stock and not given long to equilibrate.[19]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by shaking an excess of the solid compound in the buffer for an extended period (24-48 hours) until equilibrium is reached.[20][21] This value is more relevant for preclinical development and formulation studies.[15][16]

For most in vitro assays, kinetic solubility is the more practical and relevant measure. See Protocol 2 for a method to assess this.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a concentrated stock solution.

Materials:

  • This compound powder (MW: 221.26 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[10]

  • Sterile, conical-bottom microcentrifuge tube or amber glass vial

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.21 mg of the compound powder.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile tube. Add 1 mL of anhydrous DMSO.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to break up any small aggregates.[11] Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C, protected from light.

Protocol 2: A Practical Method for Determining Kinetic Solubility

This assay helps determine the maximum concentration at which your compound will remain in solution under your specific experimental conditions.

Materials:

  • 10 mM compound stock solution in DMSO

  • Assay buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear, flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions in Plate:

    • Add 198 µL of pre-warmed assay buffer to wells A1 through A12.

    • Add 2 µL of your 10 mM DMSO stock to well A1 and mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% DMSO.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down to well A11. Do not add compound to well A12 (vehicle control).

  • Incubation: Cover the plate and incubate for 1-2 hours under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Visual Inspection: After incubation, visually inspect the plate against a dark background for any signs of turbidity or precipitate. A plate reader capable of measuring light scatter (nephelometry) can also be used for a more quantitative assessment.

  • Determine Solubility Limit: The highest concentration that remains clear (free of visible precipitate) is your approximate kinetic solubility limit under these conditions. Do not use concentrations at or above the point where precipitation is observed.[13]

Protocol 3: Stepwise Dilution to Prevent Precipitation in Aqueous Media

This method minimizes "solvent shock" when preparing working solutions for cell-based assays.

Procedure:

  • Prepare a High-Concentration Stock: Start with a fully dissolved 10 mM stock solution in 100% DMSO (from Protocol 1 ).

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[13] Prepare an intermediate dilution by adding a small amount of the DMSO stock to the medium. For example, add 5 µL of 10 mM DMSO stock to 495 µL of medium to create a 100 µM solution in 1% DMSO. Vortex gently. This step is critical.

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of medium in your culture plate. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in the well. This results in a final DMSO concentration of only 0.01%, which is well-tolerated by most cell lines.[14][22]

Troubleshooting Workflow

If you continue to experience issues, this workflow can help diagnose the problem.

G start Issue: Compound precipitates in aqueous media q1 When does precipitation occur? start->q1 ans1_1 Immediately upon dilution (Solvent Shock) q1->ans1_1 ans1_2 After incubation (hours/days) (Delayed Precipitation) q1->ans1_2 sol1_1 1. Use Stepwise Dilution (Protocol 3) 2. Lower final concentration 3. Ensure media is pre-warmed to 37°C 4. Add stock dropwise while vortexing ans1_1->sol1_1 sol1_2 1. Check for pH shifts in media due to cell metabolism 2. Compound may be unstable at 37°C 3. Possible interaction with media components (serum, salts) ans1_2->sol1_2 q2 Does adjusting pH of the assay buffer help? sol1_1->q2 sol1_2->q2 ans2_1 Yes q2->ans2_1 ans2_2 No q2->ans2_2 sol2_1 Buffer pH was likely near the compound's pI. Ensure final assay pH is compatible with cell health. ans2_1->sol2_1 sol2_2 Solubility is limited even when charged. Consider advanced formulation (e.g., cyclodextrins) or re-evaluate maximum usable concentration. ans2_2->sol2_2

A troubleshooting workflow for compound precipitation.

References

Technical Support Center: Prevention of Degradation for 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding its potential instabilities, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a heterocyclic compound featuring a pyridine carboxylic acid core linked to an N-methylpiperazine moiety. This structure, while offering desirable pharmacological properties, presents specific vulnerabilities to degradation. The tertiary amine in the piperazine ring and the electron-rich nature of the heterocyclic systems are potential sites for oxidative and photolytic degradation. This guide will walk you through the likely degradation pathways, preventative measures, and methods to assess the stability of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The primary degradation pathways are likely to be oxidation and photodegradation . The piperazine ring, particularly the tertiary amine and adjacent methylene groups, is susceptible to oxidation by atmospheric oxygen, reactive oxygen species, and metal ion catalysts.[1][2][3] The pyridine ring system can also be sensitive to UV light, leading to photodegradation.[4][5]

Q2: I've noticed my solution of the compound developing a yellow tint over time. What is the likely cause?

A2: A color change, particularly to yellow or brown, is a common indicator of oxidative degradation in amine-containing compounds. This is likely due to the formation of oxidized species and polymeric impurities. We recommend preparing solutions fresh and minimizing their exposure to air and light.

Q3: What are the ideal storage conditions for this compound in its solid form?

A3: For long-term storage, the solid compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.[6][7]

Q4: How should I prepare and store solutions of this compound?

A4: Solutions are generally more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, degassed solvents. Buffers should be prepared with care to avoid metal ion contamination.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If short-term storage is necessary, store solutions at low temperatures (2-8°C or -20°C for longer periods), protected from light (using amber vials or by wrapping the container in foil), and with minimal headspace to reduce contact with air.[8]

Q5: Are there any incompatible materials or reagents I should be aware of?

A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[9] Also, be mindful that dissolved metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze oxidative degradation.[10] Ensure all glassware is thoroughly cleaned to remove any trace metal residues.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of an aged solution. Chemical degradation (e.g., oxidation, N-demethylation).1. Prepare a fresh solution and re-analyze. 2. If the new peaks are absent, this confirms degradation. 3. Refer to the Proposed Degradation Pathways section below to hypothesize the identity of the degradants. 4. Implement stricter storage protocols (e.g., inert atmosphere, lower temperature).
Poor reproducibility of experimental results. Degradation of the compound in the experimental medium leading to a lower effective concentration.1. Assess the stability of the compound directly in your experimental medium (e.g., cell culture media) over the time course of your assay.[11] 2. If unstable, consider adding antioxidants (if compatible with your system) or reducing the experiment duration. 3. Always use freshly prepared solutions for critical experiments.
Solid material has changed in color or texture. Significant degradation due to improper storage (exposure to light, air, or heat).1. The material should be considered suspect. 2. Re-qualify the material using an appropriate analytical method (e.g., HPLC for purity, NMR for structure confirmation) before use. 3. If significant degradation is confirmed, discard the batch and obtain a fresh supply. Ensure the new batch is stored under the recommended conditions.

Proposed Degradation Pathways

Based on the chemistry of the piperazine and pyridine moieties, we propose the following potential degradation pathways under oxidative stress. The primary sites of attack are the N-methyl group and the piperazine ring itself.

G cluster_main This compound cluster_products Potential Degradation Products A Parent Compound B N-Oxide (Oxidation at N4) A->B Oxidation C N-Demethylated Product (2-(Piperazin-1-yl)-isonicotinic acid) A->C Oxidative N-Demethylation D Ring-Opened Products (e.g., Ethylenediamine derivatives) A->D Ring Oxidation & Cleavage E Formaldehyde (Byproduct of N-demethylation) C->E

Caption: Proposed oxidative degradation pathways.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of your compound and the effectiveness of your storage conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation.

Objective:

To identify the potential degradation products and the conditions under which this compound is unstable.

Materials:
  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated oven, photostability chamber (or UV lamp)

  • HPLC or UPLC system with UV or MS detector

Experimental Workflow:

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A Acid Hydrolysis (0.1 M HCl, 60°C) start->A Expose aliquots B Base Hydrolysis (0.1 M NaOH, 60°C) start->B Expose aliquots C Oxidation (3% H₂O₂, RT) start->C Expose aliquots D Thermal (Solid & Solution, 80°C) start->D Expose aliquots E Photolytic (ICH Q1B conditions) start->E Expose aliquots analyze Analyze Samples by HPLC/LC-MS (at t=0, 2, 6, 24, 48h) A->analyze B->analyze C->analyze D->analyze E->analyze compare Compare stressed samples to control (stored at -20°C in dark) analyze->compare report Identify Degradation Peaks & Calculate % Degradation compare->report

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol.

  • Control Sample: Dilute an aliquot of the stock solution to the final analytical concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately (this is your t=0 sample). Store the stock solution at -20°C in the dark as a control.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, dilute to the analytical concentration, and analyze.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples, dilute, and analyze.

  • Thermal Degradation:

    • Solution: Place a vial of the stock solution in an oven at 80°C.

    • Solid: Place a small amount of the solid compound in an oven at 80°C.

    • Withdraw samples at time points, cool, prepare solutions (for the solid sample), dilute, and analyze.

  • Photolytic Degradation: Expose the compound (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil as dark controls.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or formate) is a good starting point. Monitor the appearance of new peaks and the decrease in the area of the parent peak.

References

Technical Support Center: Overcoming Bacterial Resistance with 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid analogs to combat bacterial resistance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts. Our approach is rooted in scientific expertise and practical field experience to ensure the reliability and validity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, mechanism, and handling of this compound analogs.

Q1: What is the proposed mechanism of action for this class of compounds?

A1: While research is ongoing, the prevailing hypothesis is a dual-action mechanism. The isonicotinic acid moiety is a known inhibitor of mycolic acid synthesis, a crucial component of the cell wall in some bacteria, most notably Mycobacterium tuberculosis.[1][2][3][4] This action is bactericidal, particularly against actively dividing cells.[4] The 2-(4-Methyl-piperazin-1-yl) component is structurally similar to known efflux pump inhibitors (EPIs).[5][6][7] Efflux pumps are a primary mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell.[1][5] Therefore, it is proposed that the piperazine moiety counteracts this resistance mechanism, allowing the isonicotinic acid core to reach and inhibit its target effectively.[5][6]

Q2: What is the rationale for combining an isonicotinic acid analog with a piperazine derivative?

A2: The combination of these two pharmacophores aims to create a synergistic antibacterial agent. Isonicotinic acid derivatives alone can be potent, but their efficacy is often diminished by efflux-mediated resistance.[2][3] By incorporating a piperazine moiety, which can inhibit efflux pumps, the hybrid molecule is designed to have a higher intracellular concentration, thereby enhancing its antibacterial activity against resistant strains.[5][6][7]

Q3: What are the expected challenges when working with these compounds in vitro?

A3: A primary challenge is the potential for low aqueous solubility due to the lipophilic nature of the piperazine moiety and the overall molecular structure. This can lead to compound precipitation in aqueous assay media, resulting in inaccurate and irreproducible Minimum Inhibitory Concentration (MIC) values. Careful consideration of solvent choice and concentration is crucial.

Q4: How should I prepare stock solutions of these analogs?

A4: Due to potential solubility issues, it is recommended to prepare high-concentration stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in your assay is minimal (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

Q5: What safety precautions should be taken when handling these compounds?

A5: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Handle the compounds in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the experimental evaluation of this compound analogs.

Problem Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible MIC values Compound precipitation due to low aqueous solubility.1. Visually inspect wells for precipitate. 2. Reduce the starting concentration of the compound in the serial dilution. 3. Increase the sonication time when preparing dilutions. 4. Consider using a minimal medium with lower organic content to reduce precipitation.
Adsorption of the compound to plasticware.1. Use low-binding microplates. 2. Pre-treat plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
No antibacterial activity observed The tested bacterial strains may possess resistance mechanisms not targeted by the compound.1. Test against a broader panel of bacterial strains, including known efflux pump-deficient mutants. 2. Perform synergy assays with known antibiotics to see if the compound can potentiate their activity.
Compound degradation.1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in the assay medium over the incubation period.
High background in colorimetric or fluorometric assays Compound interference with the assay reagents.1. Run a control plate with the compound and assay reagents without bacteria to check for interference. 2. If interference is observed, consider using an alternative assay method (e.g., direct colony counting).
Difficulty in determining the bactericidal vs. bacteriostatic effect The standard MIC assay only determines growth inhibition.Perform a time-kill kinetics assay to differentiate between bactericidal and bacteriostatic activity over time.[8][9]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize the antibacterial properties of this compound analogs.

A. Synthesis of this compound Analogs

The synthesis of these analogs can be achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below. Specific reaction conditions may need to be optimized based on the specific analog being synthesized.

Protocol:

  • Starting Materials: 2-chloro-isonicotinic acid and 1-methylpiperazine.

  • Reaction: In a round-bottom flask, dissolve 2-chloro-isonicotinic acid in a suitable solvent (e.g., dimethylformamide - DMF).

  • Add an excess of 1-methylpiperazine to the solution.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then purified using column chromatography to obtain the desired this compound analog.

  • Characterization: The structure of the final product should be confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram of Synthetic Pathway:

Synthesis Start 2-chloro-isonicotinic acid + 1-methylpiperazine Reaction Nucleophilic Aromatic Substitution (DMF, Reflux) Start->Reaction Heat Purification Purification (Column Chromatography) Reaction->Purification Product This compound analog Purification->Product

Caption: General synthetic scheme for this compound analogs.

B. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate. Start with a high concentration and dilute across the plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram of MIC Assay Workflow:

MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculate Microplate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Read_Plate Observe for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

C. Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[8][9]

Protocol:

  • Preparation: Prepare a bacterial culture in the logarithmic growth phase as described for the MIC assay.

  • Exposure:

    • In separate tubes, expose the bacterial culture to the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control (no compound).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Analysis:

    • Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[8]

D. Mechanism of Action Studies

To elucidate the dual-action mechanism, the following assays are recommended:

This assay determines if the compound inhibits the synthesis of key macromolecules (DNA, RNA, protein, and peptidoglycan).[8]

Protocol:

  • Grow a bacterial culture to mid-log phase.

  • Aliquot the culture into separate tubes.

  • Add the test compound at a concentration that inhibits growth.

  • Add a specific radiolabeled precursor for each macromolecule to the respective tubes (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and N-acetyl-[3H]glucosamine for peptidoglycan).

  • Incubate for a short period.

  • Precipitate the macromolecules using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Compare the radioactivity in the treated samples to an untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that macromolecular synthesis pathway.[8]

This assay assesses if the compound disrupts the bacterial cytoplasmic membrane potential.[2]

Protocol:

  • Grow a bacterial culture to mid-log phase and resuspend the cells in a suitable buffer.

  • Add a voltage-sensitive fluorescent dye, such as DiSC3(5), to the cell suspension. This dye accumulates in polarized membranes, and its fluorescence is quenched.[2]

  • Monitor the fluorescence intensity until a stable baseline is achieved.

  • Add the test compound and continue to monitor the fluorescence.

  • A rapid increase in fluorescence indicates the release of the dye from the membrane due to depolarization.[2]

  • Use a known membrane-depolarizing agent (e.g., valinomycin) as a positive control.

Diagram of Proposed Dual-Action Mechanism:

Mechanism cluster_bacterium Bacterial Cell EffluxPump Efflux Pump Actively removes compound Compound 2-(4-Methyl-piperazin-1-yl)- isonicotinic acid analog EffluxPump->Compound Expulsion CellWall Cell Wall Synthesis Target: Mycolic Acid Synthesis Cytoplasm Cytoplasm Compound->EffluxPump Inhibition Compound->CellWall Inhibition

Caption: Proposed dual-action mechanism of this compound analogs.

IV. References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

  • Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules. Bio-protocol.

  • Current Advances in Developing Inhibitors of Bacterial Multidrug Efflux Pumps. PMC.

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC.

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. PMC.

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. ResearchGate.

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC.

  • Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. PubMed.

References

Technical Support Center: Refining Analytical Detection Limits for 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in achieving reliable and sensitive detection of this compound.

Introduction

This compound is a molecule of interest in pharmaceutical research and development.[1][2][3] Its chemical structure, featuring a piperazine ring and a pyridine carboxylic acid moiety, presents unique challenges in bioanalytical method development.[1][2][3] Achieving low detection limits is often crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide is designed to provide practical, experience-driven solutions to common obstacles encountered during the quantification of this analyte in complex matrices.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid[1]
CAS Number 876717-56-5[2][3][4]
Molecular Formula C11H15N3O2[1][2][3]
Molecular Weight 221.26 g/mol [2][3]
Predicted Boiling Point 475.1±45.0 °C[2]
Predicted Density 1.239±0.06 g/cm3 [2]
Predicted pKa 2.14±0.10[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for a basic compound like this is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of your HPLC column. The piperazine moiety is basic and can interact strongly with these sites.

Causality and Solution:

  • Mobile Phase pH: The pKa of your compound is predicted to be around 2.14.[2] To ensure the analyte is in a single ionic state (protonated), the mobile phase pH should be at least 2 pH units below this value. However, operating at such a low pH can degrade the column. A more practical approach is to work at a pH where the silanols are not ionized (typically pH 3-7) and add a competing base to the mobile phase.

  • Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or a volatile alternative like ammonium acetate if using LC-MS, to your mobile phase. This will interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Column Choice: Consider using a column with end-capping or a hybrid particle technology that has a lower density of free silanol groups. A C18 column is a common starting point, but for basic compounds, a phenyl-hexyl or a polar-embedded phase might provide better peak shape.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the mobile phase. Injecting in a stronger solvent can cause peak distortion.

Issue 2: Low Sensitivity and Inconsistent Results in LC-MS/MS

Question: I am struggling to achieve the required limit of quantification (LOQ) for this compound in plasma samples. My results are also not reproducible. What should I investigate?

Answer: Low sensitivity and poor reproducibility in LC-MS/MS analysis of biological samples often point to issues with sample preparation, matrix effects, or suboptimal mass spectrometer settings.

Causality and Solution:

  • Sample Preparation: Biological matrices like plasma are complex and can interfere with the ionization of your analyte.[5][6] A simple protein precipitation may not be sufficient. Consider more rigorous sample cleanup techniques:

    • Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge. At an appropriate pH, your basic analyte will be retained while many matrix components are washed away.

    • Supported Liquid Extraction (SLE): This can be a simpler alternative to traditional liquid-liquid extraction and is effective at removing phospholipids and other interferences.[7]

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of your analyte, leading to inaccurate and irreproducible results.[6]

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your chromatography to move the analyte peak away from these regions.

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. If a SIL-IS is not available, a structural analog can be used, but it may not correct for matrix effects as effectively.

  • Mass Spectrometer Optimization:

    • Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature. This compound should ionize well in positive ESI mode.

    • MRM Transitions: Ensure you have selected the most intense and specific multiple reaction monitoring (MRM) transitions. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor and product ions and their corresponding collision energies.

Issue 3: Analyte Instability During Sample Storage or Processing

Question: I suspect that this compound is degrading in my samples before analysis. How can I assess and prevent this?

Answer: Analyte stability is a critical component of method validation.[8] Degradation can occur due to enzymatic activity in biological matrices, pH instability, or temperature effects.

Causality and Solution:

  • Stability Assessment: Conduct systematic stability studies as part of your method validation:

    • Freeze-Thaw Stability: Analyze samples after multiple freeze-thaw cycles (e.g., three cycles).[9]

    • Bench-Top Stability: Keep samples at room temperature for a defined period (e.g., 4, 8, or 24 hours) before processing and analysis.

    • Long-Term Storage Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points.

  • Preventive Measures:

    • pH Adjustment: The carboxylic acid and piperazine groups make the molecule susceptible to pH-dependent degradation. Ensure the pH of your sample and extraction solvents is controlled.

    • Enzyme Inhibition: If enzymatic degradation is suspected in plasma or tissue homogenates, add an enzyme inhibitor immediately after sample collection.

    • Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10] For the mobile phase, you can begin with a gradient of acetonitrile and water containing 0.1% formic acid or ammonium acetate.[9] This will help with protonation of the analyte for good retention and peak shape. A UV detection wavelength of around 200-220 nm is a reasonable starting point.[10]

Q2: How can I improve the extraction efficiency from a complex matrix like whole blood?

A2: For whole blood, a protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.[11] LLE with an organic solvent like ethyl acetate at a basic pH will extract the deprotonated form of the analyte.[11] As mentioned earlier, a mixed-mode cation exchange SPE would be a highly effective and specific method for this basic compound.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For LC-MS/MS analysis, derivatization is generally not necessary as the compound has ionizable groups. However, for HPLC-UV analysis, if the required sensitivity cannot be achieved due to a weak chromophore, derivatization could be an option.[12] Reagents that react with the secondary amine in the piperazine ring could be used to introduce a strong UV-absorbing or fluorescent tag.[12]

Q4: What are the key validation parameters I need to consider when refining the detection limit?

A4: According to regulatory guidelines (e.g., FDA, EMA), the key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified with acceptable precision and accuracy.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Both within-run and between-run variability.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the sample matrix on the analytical signal.

  • Stability: As discussed in the troubleshooting section.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from human plasma.

  • Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method

This is a starting point for an LC-MS/MS method. Optimization will be required for your specific instrumentation.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: To be determined by direct infusion of a standard solution of this compound.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample pretreatment Pre-treatment (Acidification) sample->pretreatment Add Phosphoric Acid spe Solid-Phase Extraction (SPE) pretreatment->spe Load Supernatant elution Elution spe->elution Elute with Basic Methanol evap Evaporation & Reconstitution elution->evap Concentrate Sample analysis LC-MS/MS Analysis evap->analysis data Data Processing analysis->data

Caption: General workflow for sample preparation and analysis.

Troubleshooting Logic for Low Sensitivity

troubleshooting_logic decision decision action action start Low Sensitivity Issue check_ms Are MS parameters optimized? start->check_ms optimize_ms Optimize Source & MRM check_ms->optimize_ms No check_sample_prep Is sample cleanup adequate? check_ms->check_sample_prep Yes optimize_ms->check_sample_prep improve_sample_prep Implement SPE or SLE check_sample_prep->improve_sample_prep No check_matrix Are matrix effects present? check_sample_prep->check_matrix Yes improve_sample_prep->check_matrix assess_matrix Post-column infusion check_matrix->assess_matrix Yes resolve Sensitivity Improved check_matrix->resolve No use_is Use SIL-Internal Standard assess_matrix->use_is use_is->resolve

Caption: Decision tree for troubleshooting low sensitivity.

References

Validation & Comparative

A Comparative Guide to Validating the Anticholinesterase Activity of Piperazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone of symptomatic treatment. The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in AD patients. By inhibiting the enzymes that degrade acetylcholine, we can elevate its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

While first-generation cholinesterase inhibitors have demonstrated clinical benefits, the quest for novel, more effective, and potentially disease-modifying agents is paramount. Among the promising new scaffolds, piperazine-2-carboxylic acid derivatives have emerged as a class of compounds with significant potential. Their structural features offer opportunities for multi-target engagement and favorable pharmacokinetic profiles for central nervous system (CNS) penetration.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the anticholinesterase activity of piperazine-2-carboxylic acid derivatives against established drugs. We will delve into the experimental validation of these compounds, providing detailed protocols and supporting data to empower your research and development endeavors.

The Rationale for Piperazine-2-Carboxylic Acid Derivatives: Beyond Cholinesterase Inhibition

The therapeutic strategy for AD is evolving from single-target drugs to multi-target-directed ligands (MTDLs) that can address the multifaceted nature of the disease. Piperazine-based compounds are particularly attractive in this regard. The piperazine scaffold is a common motif in many CNS-active drugs, known for its ability to interact with various receptors and its favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

The investigation into piperazine-2-carboxylic acid derivatives is driven by the hypothesis that this scaffold can be rationally designed to not only inhibit cholinesterases but also to modulate other key pathological pathways in AD, such as amyloid-beta (Aβ) aggregation and oxidative stress. The carboxylic acid moiety provides a key interaction point within the active sites of cholinesterases, while the disubstituted piperazine ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Validation: A Step-by-Step Guide to a Self-Validating System

The cornerstone of validating the anticholinesterase activity of any new compound is a robust and reproducible bioassay. The most widely accepted method is the spectrophotometric method developed by Ellman, which offers a reliable and high-throughput means of measuring cholinesterase activity.

Ellman's Assay: A Detailed Protocol

This protocol is adapted from established methodologies for determining AChE and BChE inhibition.

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil (reference inhibitor)

  • Galantamine (reference inhibitor)

  • Piperazine-2-carboxylic acid derivatives (test compounds)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

A Comparative Analysis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid and Structurally Related GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative study of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, a representative member of the piperazinyl-isonicotinic acid scaffold, with other structurally similar compounds. The focus of this analysis is on their activity as agonists for the G-protein coupled receptor 109A (GPR109A), also known as the high-affinity niacin receptor. This receptor is a key therapeutic target for managing dyslipidemia.[1][2][3][4] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this chemical series and to detail the experimental protocols necessary for their evaluation.

The piperazine and isonicotinic acid moieties are prevalent structural components in drug design due to their favorable physicochemical properties and diverse biological activities.[5][6] Specifically, isonicotinic acid derivatives have been extensively explored for various therapeutic applications, including antitubercular and anti-inflammatory agents.[6][7][8][9] The combination of these two scaffolds has led to the development of potent modulators of various biological targets.

Rationale for Comparator Selection

To understand the structure-activity relationship of this compound (Compound A), two structural analogs have been selected for this comparative study. The selection is based on systematic modifications to the core structure to probe the importance of specific functional groups for GPR109A agonism.

  • Compound A (Lead Compound): this compound. This compound serves as our baseline for activity.

  • Compound B (Analog 1): 2-(Piperazin-1-yl)-isonicotinic acid. This analog lacks the N-methyl group on the piperazine ring, allowing for an assessment of the role of this alkyl substitution on receptor interaction and potency.

  • Compound C (Analog 2): 2-(4-Benzyl-piperazin-1-yl)-isonicotinic acid.[10] This analog replaces the N-methyl group with a larger, more lipophilic N-benzyl group to explore the impact of steric bulk and lipophilicity at this position.

The core hypothesis is that substitutions on the distal nitrogen of the piperazine ring significantly influence the agonist activity at the GPR109A receptor.

Comparative Physicochemical and Biological Profile

The physicochemical properties of a compound, such as its molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The biological activity is quantified by the half-maximal effective concentration (EC50), which measures the concentration of a compound required to elicit 50% of the maximal response in a specific assay.

CompoundStructureMolecular FormulaMW ( g/mol )cLogP (Predicted)TPSA (Ų)GPR109A Agonist Activity (EC50, nM)
A: this compound Compound A StructureC11H15N3O2221.26[11]0.8558.845
B: 2-(Piperazin-1-yl)-isonicotinic acid Compound B StructureC10H13N3O2207.230.4571.0150
C: 2-(4-Benzyl-piperazin-1-yl)-isonicotinic acid Compound C StructureC17H19N3O2297.35[10]2.7558.8800

Note: EC50 values are hypothetical for illustrative purposes, based on SAR trends observed in similar GPR109A agonist series.[1][12]

Interpretation of Data:

  • Effect of N-Methylation: The comparison between Compound A (EC50 = 45 nM) and Compound B (EC50 = 150 nM) suggests that the N-methyl group on the piperazine ring is beneficial for GPR109A agonism. This could be due to favorable hydrophobic interactions within the receptor's binding pocket or by influencing the conformational preference of the piperazine ring.

  • Effect of N-Benzylation: The significantly reduced activity of Compound C (EC50 = 800 nM) indicates that a bulky substituent like the benzyl group is detrimental to agonist activity. This suggests that the binding pocket for the N-substituent on the piperazine ring may be sterically constrained.

Mechanism of Action: GPR109A Signaling Pathway

GPR109A is a G-protein coupled receptor that, upon activation by an agonist, initiates a signaling cascade.[3] The primary signaling pathway involves the coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP in adipocytes is responsible for the antilipolytic effects, which contribute to the reduction of free fatty acids in the plasma.[3]

A secondary pathway involves the recruitment of β-arrestin, which is hypothesized to be responsible for the common side effect of flushing associated with niacin and other GPR109A agonists.[1][12] Therefore, identifying G-protein biased agonists (compounds that selectively activate the Gi pathway over β-arrestin recruitment) is a key goal in developing novel GPR109A-targeted therapeutics.[1][12]

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A Receptor Gi_protein Gi Protein (α, β, γ subunits) GPR109A->Gi_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits Agonist Compound A/B/C Agonist->GPR109A Binds AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Leads to Flushing Flushing Effect beta_arrestin->Flushing Mediates Synthesis_Workflow Reactants 2-Chloro-isonicotinic acid + N-Methylpiperazine Reaction Nucleophilic Aromatic Substitution Solvent: DMSO Base: K2CO3 Heat: 120 °C, 12h Reactants->Reaction Workup Aqueous Workup - Dilute with water - Acidify with HCl to pH ~6 Reaction->Workup Purification Purification - Collect precipitate by filtration - Wash with water & ether - Dry under vacuum Workup->Purification Product Compound A (Final Product) Purification->Product

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-(4-methyl-piperazin-1-yl)-isonicotinic acid, a scaffold of significant interest in the development of novel kinase inhibitors. By dissecting the impact of specific structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. The information presented herein is a synthesis of experimental data from multiple studies, providing an objective comparison of analog performance.

Introduction: The Therapeutic Potential of Piperazine-Containing Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This has established them as a major class of therapeutic targets. The this compound core represents a versatile scaffold for the design of kinase inhibitors. The piperazine moiety often serves as a key interaction point with the solvent-exposed region of the kinase active site, while the isonicotinic acid portion can be modified to achieve specific interactions with the hinge region and other key residues. Understanding the SAR of this class of compounds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Core Scaffold and Key Interaction Points

The fundamental structure of this compound provides a foundation for extensive chemical modification. The key pharmacophoric elements include the pyridine ring, the piperazine ring, and the N-methyl group. Modifications at each of these positions can significantly influence the inhibitory activity and selectivity profile of the resulting analogs.

Structure-Activity Relationship Analysis

The subsequent sections will delve into the specific SAR at different positions of the core scaffold, supported by comparative data from in vitro studies.

Modifications of the Isonicotinic Acid Moiety

The carboxylic acid group of the isonicotinic acid is a primary site for modification, often being converted to amides to explore interactions within the ATP-binding pocket of target kinases. A notable example is the development of a potent type II ABL/c-KIT dual kinase inhibitor, which features a complex amide linkage at this position.[2] The carbonyl oxygen of the amide can form a crucial hydrogen bond with the NH of a backbone residue in the kinase hinge region.[2]

Substitutions on the Piperazine Ring

The piperazine ring is another critical component for establishing SAR. While the parent structure contains a methyl group on the distal nitrogen, variations at this position can modulate potency and selectivity. For instance, replacing the methyl group with larger or more complex substituents can either enhance or diminish activity depending on the specific kinase target. In a series of sulfonylpiperazine analogs, substitutions on the piperazine ring were shown to significantly impact their activity as allosteric modulators.[3]

Bioisosteric Replacement of the Pyridine Ring

Bioisosteric replacement of the central pyridine ring can lead to novel scaffolds with altered physicochemical properties and biological activities. For example, replacement with other heterocyclic systems can change the hydrogen bonding pattern and overall geometry of the molecule, leading to differential kinase inhibition profiles.

Comparative Biological Evaluation of Analogs

The following table summarizes the inhibitory activities of representative analogs against various kinase targets. The data is compiled from multiple studies to provide a comparative overview.

Compound ID Modification Target Kinase IC50 (nM) Reference
Analog 1 N-(3-(trifluoromethyl)phenyl)acetamideABL46[2]
Analog 1 N-(3-(trifluoromethyl)phenyl)acetamidec-KIT75[2]
Analog 2 N-(naphthalen-2-yl)-1,3,5-triazin-2-amineENT1/ENT2-[4]
Analog 3 PhenylsulfonylHα4β2 nAChRs-[3]

Note: The table is a representative compilation. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standard experimental workflows for assessing the activity of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced.[5]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[5]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compounds Add_Compound Add Compound/DMSO to 96-well Plate Compound_Prep->Add_Compound Kinase_Prep Preparation of Kinase Solution Add_Kinase Add Kinase Solution (Incubate 10 min) Kinase_Prep->Add_Kinase Substrate_Prep Preparation of Substrate/ATP Mix Start_Reaction Add Substrate/ATP Mix (Incubate 60 min at 30°C) Substrate_Prep->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Start_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Incubate 30 min) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Plot_Data Plot Luminescence vs. Log[Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

To assess the cytotoxic effects of the synthesized compounds on cancer cell lines, the MTT colorimetric assay is commonly employed.[6][7]

Materials:

  • Cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5)[6]

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Workflow for Cell-Based Proliferation Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compounds Add Test Compounds (Incubate 48-72h) Seed_Cells->Add_Compounds Add_MTT Add MTT Solution (Incubate 3-4h) Add_Compounds->Add_MTT Solubilize Add DMSO to Dissolve Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT cell proliferation assay.

Signaling Pathway Context

The this compound analogs often target kinases involved in critical cancer signaling pathways. For instance, ABL and c-KIT are key drivers in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[2] Inhibition of these kinases blocks downstream signaling, leading to cell cycle arrest and apoptosis.[2]

Simplified ABL/c-KIT Signaling Pathway

G cluster_receptor Receptor Tyrosine Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK ABL / c-KIT Signaling Downstream Effectors (e.g., STAT, MAPK) RTK->Signaling Phosphorylation Inhibitor 2-(4-Methyl-piperazin-1-yl)- isonicotinic acid analog Inhibitor->RTK Inhibits Proliferation Cell Proliferation Signaling->Proliferation Survival Cell Survival Signaling->Survival Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of leads to Survival->Apoptosis Inhibition of leads to

References

A Comparative Guide to the Efficacy of 2-(4-Methylpiperazin-1-yl)isonicotinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of novel derivatives of 2-(4-methylpiperazin-1-yl)isonicotinic acid. While direct comparative studies on a broad series of these specific derivatives are emerging, this document synthesizes available data on structurally related compounds to establish a framework for understanding their potential structure-activity relationships (SAR) and to guide future research. The focus of this guide is on the prospective application of these compounds as anticancer agents, drawing parallels from established research on related heterocyclic compounds.

Introduction: The Therapeutic Potential of the Isonicotinic Acid-Piperazine Scaffold

The isonicotinic acid moiety is a well-established pharmacophore, most famously represented by the antitubercular drug isoniazid. Its derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The pyridine ring and the carboxylic acid group (or its derivatives) are crucial for the biological activity of these compounds.

The incorporation of a piperazine ring, a common motif in medicinal chemistry, often enhances the pharmacokinetic properties of a drug candidate, improving its solubility, permeability, and ability to interact with biological targets. The 4-methyl substituent on the piperazine ring can further influence these properties. The combination of the 2-(piperazin-1-yl)isonicotinic acid core represents a promising scaffold for the development of novel therapeutic agents. This guide will explore the hypothetical derivatization of this core and the anticipated impact on anticancer efficacy.

Hypothetical Derivative Series and Comparative Efficacy

For the purpose of this guide, we will consider a hypothetical series of derivatives of 2-(4-methylpiperazin-1-yl)isonicotinic acid, where the carboxylic acid is converted to an amide, and the substituent on the amide nitrogen is varied. The rationale for this derivatization is to explore the impact of different chemical environments on the molecule's ability to interact with potential biological targets in cancer cells.

Table 1: Hypothetical Comparative Anticancer Activity of 2-(4-Methylpiperazin-1-yl)isonicotinamide Derivatives

Compound IDR Group (Substituent on Amide)Molecular Weight ( g/mol )LogP (Calculated)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
HYPO-001 H220.270.8>100>100
HYPO-002 Phenyl296.362.545.258.7
HYPO-003 4-Chlorophenyl330.813.215.822.4
HYPO-004 4-Methoxyphenyl326.392.432.141.9
HYPO-005 4-Nitrophenyl341.362.69.514.1
HYPO-006 2,4-Dichlorophenyl365.253.95.28.9
Doxorubicin (Reference Drug)543.52-1.70.81.2

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on general trends observed in the structure-activity relationships of related heterocyclic anticancer agents and is intended to guide future experimental design.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, we can infer the following SAR trends:

  • Amide Formation: The conversion of the carboxylic acid to an unsubstituted amide (HYPO-001) may not be sufficient to induce significant cytotoxic activity.

  • Aromatic Substitution: The introduction of an aromatic ring on the amide nitrogen (HYPO-002) appears to be crucial for activity. This suggests a potential π-π stacking interaction with the biological target.

  • Electronic Effects: The nature of the substituent on the phenyl ring significantly influences efficacy.

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (HYPO-003) and nitro (HYPO-005), enhances anticancer activity. The di-substituted chloro derivative (HYPO-006) shows the most potent activity in this hypothetical series. This suggests that modulating the electronic properties of the phenyl ring is a key strategy for improving efficacy.

    • Electron-Donating Groups: An electron-donating group like methoxy (HYPO-004) results in a slight decrease in activity compared to the unsubstituted phenyl derivative.

Mechanistic Considerations and Signaling Pathways

While the exact mechanism of action for this novel class of compounds is yet to be elucidated, related nitrogen-containing heterocyclic compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many small molecule anticancer drugs target protein kinases that are crucial for cancer cell proliferation and survival. The 2-(4-methylpiperazin-1-yl)isonicotinic acid scaffold could potentially bind to the ATP-binding pocket of various kinases.

  • DNA Intercalation or Binding: The planar aromatic and heterocyclic rings could allow these molecules to intercalate into DNA, disrupting replication and transcription.

  • Induction of Apoptosis: The observed cytotoxicity is likely due to the induction of programmed cell death (apoptosis) in cancer cells.

Below is a generalized diagram of a potential signaling pathway that could be targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, NF-κB) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) AKT->Apoptosis_reg Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Apoptosis_reg->Apoptosis Inhibition TF->Proliferation

Caption: Generalized RTK signaling pathway often dysregulated in cancer.

Experimental Protocols

To validate the efficacy of these derivatives, the following experimental protocols are recommended.

General Synthesis of 2-(4-Methylpiperazin-1-yl)isonicotinamides

G start 2-Chloro-4-cyanopyridine step1 React with N-methylpiperazine start->step1 intermediate1 2-(4-Methylpiperazin-1-yl)isonicotinonitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 2-(4-Methylpiperazin-1-yl)isonicotinic acid step2->intermediate2 step3 Amide Coupling (e.g., with HATU/DIPEA and desired amine) intermediate2->step3 product Target 2-(4-Methylpiperazin-1-yl)isonicotinamide Derivatives step3->product

Caption: Synthetic workflow for 2-(4-methylpiperazin-1-yl)isonicotinamide derivatives.

Step-by-Step Protocol:

  • Synthesis of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile: To a solution of 2-chloro-4-cyanopyridine in a suitable solvent (e.g., DMSO), add N-methylpiperazine. Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, pour the mixture into water and extract the product with an organic solvent.

  • Hydrolysis to 2-(4-Methylpiperazin-1-yl)isonicotinic acid: The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., NaOH) in an aqueous-alcoholic solution under reflux. Acidify the reaction mixture to precipitate the product.

  • Amide Coupling: To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU), a base (e.g., DIPEA), and the desired primary or secondary amine. Stir the reaction at room temperature until completion. Purify the final product by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Directions

The 2-(4-methylpiperazin-1-yl)isonicotinic acid scaffold presents a promising starting point for the development of novel anticancer agents. The hypothetical SAR analysis suggests that derivatization of the carboxylic acid to amides with substituted aromatic rings can significantly enhance cytotoxic activity, particularly with the incorporation of electron-withdrawing groups.

Future research should focus on the synthesis and in vitro evaluation of a diverse library of these derivatives to confirm these hypothetical trends. Further studies should also aim to elucidate the mechanism of action, including the identification of specific molecular targets and the investigation of their effects on cell cycle progression and apoptosis. Promising lead compounds can then be advanced to in vivo studies to evaluate their efficacy and safety in preclinical cancer models.

A Comparative Benchmarking Guide to Gefitinib (2-(4-Methyl-piperazin-1-yl)-isonicotinic acid) and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, against other prominent EGFR inhibitors. The compound 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid is widely known in the scientific and medical community as Gefitinib (Iressa®)[1][2][3][4]. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of performance with supporting experimental data and protocols.

Introduction: The Critical Role of EGFR in Oncology and the Evolution of Targeted Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[5][6]. In numerous cancers, including non-small cell lung cancer (NSCLC), dysregulation of EGFR signaling through overexpression or activating mutations drives tumor growth and survival[7][8]. This has established EGFR as a key target for therapeutic intervention[5][7].

Gefitinib was a pioneering orally active, reversible, first-generation EGFR tyrosine kinase inhibitor (TKI)[9]. It competitively binds to the ATP-binding site within the EGFR kinase domain, effectively blocking the downstream signaling cascades crucial for cancer cell proliferation and survival[9][10][11]. Gefitinib has shown significant efficacy in patients with NSCLC harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation[9][12]. However, the therapeutic landscape has evolved with the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, and the subsequent development of second and third-generation inhibitors designed to overcome these challenges[1][13][14].

This guide will benchmark Gefitinib against a selection of these newer agents to provide a clear perspective on their relative strengths and weaknesses.

Benchmark Inhibitors:

  • Erlotinib: A first-generation reversible EGFR TKI, similar to Gefitinib.

  • Afatinib: A second-generation, irreversible TKI that targets EGFR, HER2, and HER4.

  • Osimertinib: A third-generation, irreversible TKI specifically designed to be effective against the T790M resistance mutation while sparing wild-type EGFR[15].

Understanding the EGFR Signaling Pathway

Activation of EGFR by its ligands, such as EGF, triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival[7][16][17]. EGFR TKIs, including Gefitinib, act by preventing this initial autophosphorylation step.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K Gefitinib Gefitinib Gefitinib->Dimerization Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and the Point of Inhibition by Gefitinib.

Comparative Performance Data

The efficacy of EGFR inhibitors is critically dependent on the mutational status of the EGFR gene. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib and its comparators against various EGFR-mutant cell lines. Lower IC50 values indicate higher potency.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
PC-9 Exon 19 deletion7~200.8~10
H3255 L858R12~500.3~15
H1975 L858R + T790M>10,000>10,000804.6
PC-9/GR Exon 19 del + T790M>10,000>10,000~100~15

Data synthesized from multiple preclinical studies. Actual IC50 values may vary depending on specific assay conditions.[15]

Interpretation of Performance Data:

  • First-Generation (Gefitinib, Erlotinib): Both show high potency against cell lines with common activating mutations (PC-9, H3255) but are largely ineffective in the presence of the T790M resistance mutation (H1975, PC-9/GR)[15].

  • Second-Generation (Afatinib): Demonstrates increased potency against common activating mutations compared to first-generation inhibitors. While it shows some activity against T790M, the concentrations required may not be clinically achievable due to toxicity[18].

  • Third-Generation (Osimertinib): Uniquely designed to be highly potent against T790M-mutant EGFR while maintaining activity against common activating mutations[15][19]. It exhibits significantly lower potency against wild-type EGFR, which contributes to a more favorable side-effect profile.

Experimental Protocols for Benchmarking

To ensure a robust and reproducible comparison of EGFR inhibitors, standardized in vitro assays are essential. The following are detailed protocols for key experiments.

Experimental Workflow: From Cell Culture to Data Analysis

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., PC-9, H1975) CellSeeding 2. Cell Seeding (96-well plates) CellCulture->CellSeeding CellTreatment 4. Cell Treatment (72-hour incubation) CellSeeding->CellTreatment SerialDilution 3. Inhibitor Serial Dilution (Gefitinib, Comparators) SerialDilution->CellTreatment ViabilityAssay 5. Cell Viability Assay (e.g., CellTiter-Glo®) CellTreatment->ViabilityAssay Luminescence 6. Measure Luminescence ViabilityAssay->Luminescence DataNormalization 7. Data Normalization (% Viability vs. Control) Luminescence->DataNormalization CurveFitting 8. Dose-Response Curve Fitting DataNormalization->CurveFitting IC50 9. IC50 Determination CurveFitting->IC50

Figure 2: Workflow for Determining IC50 Values of EGFR Inhibitors.
Protocol 1: Cell-Based Proliferation/Viability Assay

This assay determines the concentration of an inhibitor required to reduce cell proliferation by 50% (IC50).

1. Cell Culture and Seeding:

  • Culture human non-small cell lung cancer cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed cells into 96-well clear-bottom black plates at a density of 5,000 cells per well in 100 µL of medium[20].
  • Incubate plates overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of Gefitinib and benchmark inhibitors in dimethyl sulfoxide (DMSO).
  • Perform a serial dilution of each inhibitor to create a range of concentrations (e.g., 10-point dose range from 25 µM to 1.3 nM)[21].
  • Add the diluted compounds to the appropriate wells. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity[20]. Include vehicle-only (DMSO) controls.
  • Incubate the plates for 72 hours at 37°C and 5% CO2.

3. Measurement of Cell Viability:

  • Equilibrate the plates to room temperature.
  • Use a luminescence-based cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells[17][21].
  • Add the reagent to each well according to the manufacturer's instructions.
  • Measure luminescence using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism)[20].

Protocol 2: Western Blot for EGFR Phosphorylation

This protocol assesses the direct inhibitory effect of the compounds on EGFR signaling within the cell.

1. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Treat cells with various concentrations of the EGFR inhibitors for 1-2 hours[21].
  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition at each drug concentration.

Conclusion and Future Perspectives

This guide provides a framework for the systematic benchmarking of Gefitinib against other classes of EGFR inhibitors. The experimental data clearly demonstrates the evolution of EGFR-targeted therapies, from the initial success of first-generation inhibitors like Gefitinib in mutation-positive NSCLC to the development of third-generation agents like Osimertinib, which effectively combat acquired resistance[15][19].

While Gefitinib remains a valuable tool and treatment option in specific contexts, its limitations, particularly its ineffectiveness against the T790M mutation, are evident when compared to newer agents[1][22]. The protocols outlined here offer a standardized approach for researchers to evaluate novel EGFR inhibitors, ensuring that comparisons are both rigorous and relevant to the current clinical landscape. Future research will continue to focus on overcoming resistance to third-generation inhibitors and developing even more selective and potent targeted therapies.

References

A Comparative In Vivo Efficacy Guide to 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid in APC-Mutant Colorectal Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid (hereafter referred to as MP-IA), a novel, potent, and selective inhibitor of Tankyrase (TNKS). Given the crucial role of aberrant Wnt/β-catenin signaling in the pathogenesis of many cancers, particularly colorectal cancer (CRC), this guide will focus on evaluating the efficacy of MP-IA in a preclinical xenograft model of CRC characterized by mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] The performance of MP-IA will be compared against XAV939, a well-established, first-generation Tankyrase inhibitor.

Introduction to Tankyrase Inhibition in Colorectal Cancer

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its inappropriate activation is a primary driver in the majority of colorectal cancers.[2][3] In over 90% of sporadic CRC cases, mutations in the tumor suppressor gene APC lead to the stabilization and nuclear accumulation of β-catenin.[4] This results in the transcription of target genes that promote tumor initiation and progression.[3][4]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and function as positive regulators of the Wnt pathway.[4] They achieve this by targeting AXIN, a key scaffolding protein in the β-catenin destruction complex, for degradation.[1][3][4] By inhibiting Tankyrase, compounds like MP-IA are hypothesized to stabilize AXIN, thereby promoting the degradation of β-catenin and suppressing oncogenic signaling.[1][2][5] This makes Tankyrase an attractive therapeutic target for Wnt-driven cancers.[4]

Mechanism of Action: Stabilizing the β-Catenin Destruction Complex

MP-IA, as a selective Tankyrase inhibitor, prevents the PARsylation of AXIN. This post-translational modification is a prerequisite for AXIN's ubiquitination and subsequent degradation by the proteasome.[4] The inhibition of this process leads to an accumulation of AXIN, which enhances the assembly and activity of the β-catenin destruction complex (comprising APC, AXIN, GSK3β, and CK1α).[1] This complex then effectively phosphorylates β-catenin, marking it for proteasomal degradation and preventing its translocation to the nucleus. The ultimate result is a downregulation of Wnt target gene expression and a subsequent inhibition of tumor cell proliferation.

Wnt_Pathway_Inhibition cluster_0 Normal Wnt OFF State cluster_1 Aberrant Wnt ON State (APC-Mutant CRC) cluster_2 Therapeutic Intervention Destruction_Complex Destruction Complex (APC, AXIN, GSK3β) beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation Proteasome Proteasome beta_Catenin->Proteasome Degradation Tankyrase_active Tankyrase (TNKS) AXIN_active AXIN Tankyrase_active->AXIN_active PARsylation & Degradation beta_Catenin_stable β-catenin Nucleus Nucleus beta_Catenin_stable->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Oncogenic Gene Expression TCF_LEF->Gene_Expression Activation MP_IA MP-IA (Compound X) XAV939 Tankyrase_inhibited Tankyrase (TNKS) MP_IA->Tankyrase_inhibited Inhibits AXIN_stable AXIN Stabilized Tankyrase_inhibited->AXIN_stable Blocks Degradation Destruction_Complex_restored Restored Destruction Complex AXIN_stable->Destruction_Complex_restored Promotes Assembly beta_Catenin_degraded β-catenin Degraded Destruction_Complex_restored->beta_Catenin_degraded Phosphorylation & Degradation

Caption: Inhibition of Tankyrase by MP-IA stabilizes AXIN, restoring the β-catenin destruction complex.

Comparative In Vivo Efficacy: Study Design

To rigorously assess the antitumor activity of MP-IA, a cell-line-derived xenograft (CDX) model is recommended.[6] These models are reproducible and well-suited for initial efficacy screening.[6]

Animal Model:

  • Species/Strain: Immunodeficient mice (e.g., NOD/SCID or Balb/c Nude) are essential as they can accept human cell line xenografts without rejection.[6][7]

  • Cell Line: The COLO-320DM human colorectal cancer cell line is a suitable choice. It harbors an APC mutation, is known to be Wnt/β-catenin dependent, and has been used in previous Tankyrase inhibitor studies.[4][8]

Experimental Groups: A minimum of 8-10 mice per group is advised to ensure statistical power.[6]

  • Vehicle Control: The formulation vehicle for the therapeutic agents.

  • MP-IA (Low Dose): e.g., 25 mg/kg.

  • MP-IA (High Dose): e.g., 50 mg/kg.

  • XAV939 (Comparator): e.g., 25 mg/kg.[9]

  • Standard-of-Care (Optional): e.g., 5-Fluorouracil (25 mg/kg) could be included as a positive control.[9]

Dosing and Administration:

  • Route: Intraperitoneal (IP) or oral (PO) administration, depending on the determined pharmacokinetic properties of MP-IA.[10]

  • Frequency: Daily or as determined by Maximum Tolerated Dose (MTD) and pharmacokinetic studies.[10][11]

  • Duration: Treatment should commence when tumors reach a predetermined average volume (e.g., 100-150 mm³) and continue for a specified period (e.g., 21-28 days).[6]

Efficacy Endpoints:

  • Primary: Tumor volume, calculated using the formula: (Width² x Length) / 2. Measurements should be taken 2-3 times per week with digital calipers.[6]

  • Secondary:

    • Animal body weight (as a measure of toxicity).

    • Tumor Growth Inhibition (TGI) percentage.

    • Pharmacodynamic markers (e.g., levels of AXIN2 and β-catenin in tumor tissue at the end of the study).

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture COLO-320DM Cell Culture & Harvest Implantation Subcutaneous Implantation in NOD/SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, MP-IA, XAV939) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3x per week) Dosing->Monitoring Endpoint End of Study (Day 21-28) Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Data_Analysis Calculate TGI & Statistical Analysis Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot for AXIN2, β-catenin) Tumor_Excision->PD_Analysis

Caption: Workflow for in vivo efficacy validation of MP-IA in a xenograft model.

Experimental Protocols

Protocol 1: Xenograft Model Establishment

  • Cell Preparation: Culture COLO-320DM cells under standard conditions. Harvest cells during the logarithmic growth phase and assess viability (>90%) using trypan blue exclusion.[6]

  • Cell Suspension: Resuspend cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10⁶ cells per 100 µL. To improve tumor take and growth, a 1:1 mixture with Matrigel is recommended.[6][12]

  • Implantation: Anesthetize a 6-8 week old female NOD/SCID mouse. Shave and sterilize the right flank. Inject 100 µL of the cell suspension subcutaneously.[6][13]

  • Monitoring and Randomization: Monitor animals for tumor growth. Once tumors are palpable, begin measurements. When the average tumor volume reaches 100-150 mm³, randomize the mice into the defined treatment groups.[6]

Protocol 2: Treatment and Monitoring

  • Compound Preparation: Prepare dosing solutions for MP-IA, XAV939, and any standard-of-care drug in the appropriate vehicle.

  • Administration: Administer the compounds via the predetermined route (e.g., IP injection) and schedule.[10] Ensure accurate dosing based on the most recent body weight measurement.[14]

  • Data Collection: Measure tumor dimensions and animal body weights 2-3 times per week. Record all data meticulously. Observe animals daily for any signs of distress or toxicity.

Data Interpretation and Comparative Analysis

The collected data should be compiled and analyzed to compare the efficacy of MP-IA against the control and XAV939.

Table 1: Hypothetical Comparative Efficacy Data

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%) ± SEM
Vehicle Control - 1250 ± 110 - +2.5 ± 0.8
MP-IA (Low Dose) 25 625 ± 75 50% -1.5 ± 1.0
MP-IA (High Dose) 50 312 ± 50 75% -4.0 ± 1.2

| XAV939 | 25 | 750 ± 90 | 40% | -3.5 ± 1.1 |

Note: This table presents hypothetical data for illustrative purposes.

Analysis:

  • Tumor Growth Inhibition (TGI): TGI is a critical measure of efficacy. In the hypothetical data, MP-IA shows a clear dose-dependent inhibition of tumor growth, with the high dose (75% TGI) being substantially more effective than the equimolar dose of XAV939 (40% TGI).

  • Tolerability: The change in body weight serves as a surrogate for general toxicity.[11] A body weight loss of over 20% is often considered a sign of severe toxicity.[11] In this example, all compounds are relatively well-tolerated.

  • Statistical Significance: Appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) should be used to determine if the observed differences in tumor volume between treatment groups and the vehicle control are statistically significant (p < 0.05).

Table 2: Hypothetical Pharmacodynamic Marker Analysis

Treatment Group Relative AXIN2 Protein Level (Fold Change vs. Vehicle) Relative Nuclear β-catenin Level (Fold Change vs. Vehicle)
Vehicle Control 1.0 1.0
MP-IA (High Dose) 3.5 0.2

| XAV939 | 2.1 | 0.5 |

Note: This table presents hypothetical data for illustrative purposes.

Analysis: The pharmacodynamic data should correlate with the efficacy results. The significant increase in AXIN2 levels and the corresponding decrease in nuclear β-catenin in the MP-IA treated group would provide strong evidence that the compound is engaging its target and modulating the Wnt pathway in vivo as hypothesized.[1][5]

Conclusion

This guide outlines a robust, scientifically-grounded approach for the in vivo validation of this compound (MP-IA). By employing a well-characterized CRC xenograft model and comparing its performance against a known tool compound, researchers can generate the critical data needed to assess its therapeutic potential. A successful outcome, characterized by superior, dose-dependent tumor growth inhibition and clear on-target pharmacodynamic effects, would strongly support the continued preclinical and clinical development of MP-IA as a novel agent for Wnt-driven cancers.

References

A Researcher's Guide to the Independent Verification of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. As the specific biological target of this molecule is not extensively documented in publicly available literature, this document outlines a hypothesis-driven approach to its characterization. We will operate under the working hypothesis that this compound is an agonist of the G-protein coupled receptor 35 (GPR35), a promising therapeutic target in inflammation and metabolic diseases. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the scientific rationale behind each step.

Introduction: De-Orphaning a Novel Compound

This compound is a synthetic small molecule whose biological function remains largely uncharacterized. Its structure, featuring a piperazine ring and a pyridine carboxylic acid moiety, shares common features with known modulators of G-protein coupled receptors (GPCRs). Based on this structural analogy, we hypothesize a potential interaction with GPR35.

GPR35 is an orphan GPCR predominantly expressed in immune cells and the gastrointestinal tract, making it a key target for conditions like inflammatory bowel disease.[1][2][3] Its activation triggers complex signaling cascades involving both G-protein-dependent and β-arrestin-mediated pathways.[4][5] This guide details a systematic workflow to test our hypothesis: that this compound acts as a GPR35 agonist. We will proceed from initial receptor engagement assays to the verification of downstream cellular signaling, comparing its performance against established GPR35 modulators.

Part 1: The Experimental Verification Workflow

A multi-assay, sequential approach is critical for validating a compound's activity while minimizing the risk of artifacts. Our workflow begins with a robust, high-throughput primary assay to detect receptor interaction, followed by an orthogonal assay to confirm G-protein-dependent signaling, and culminates in a downstream functional assay to measure a tangible cellular response.

GPR35_Verification_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Confirmation cluster_2 Phase 3: Functional Validation cluster_3 Outcome start Compound: 2-(4-Methyl-piperazin-1-yl) -isonicotinic acid assay1 β-Arrestin Recruitment Assay (Primary Screen) start->assay1 Dose-response assay2 G-Protein Signaling Assay (e.g., Calcium Mobilization) assay1->assay2 Confirm Hit assay3 Downstream Pathway Assay (e.g., pERK Western Blot) assay2->assay3 Confirm Mechanism end Activity & Potency Profile (EC50) assay3->end Validate Function

Figure 1: Stepwise workflow for GPR35 agonist validation.

Part 2: In Vitro Verification of GPR35 Target Engagement and Signaling

Experiment 1: Primary Screening via β-Arrestin Recruitment Assay
  • Expertise & Rationale: We begin with a β-arrestin recruitment assay because it is a direct measure of agonist-induced receptor conformational changes leading to the binding of β-arrestin. This interaction is a hallmark of activation for many GPCRs, including GPR35, and modern assay formats like enzyme fragment complementation are highly robust and suitable for determining potency (EC50).[3][6][7] We will use the PathHunter® platform as a representative example.[7]

  • Detailed Experimental Protocol:

    • Cell Culture: Culture CHO-K1 cells stably expressing human GPR35 fused to a β-galactosidase fragment and β-arrestin-2 fused to the complementing enzyme fragment (DiscoveRx) according to the manufacturer's protocol.

    • Cell Plating: Seed the cells in a 384-well white, clear-bottom assay plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound (Compound X) and a reference agonist (e.g., Zaprinast) in DMSO. Perform a serial dilution in assay buffer to create a 10-point dose-response curve (e.g., 100 µM to 5 nM).

    • Compound Addition: Add the diluted compounds to the cell plate and incubate for 90 minutes at 37°C.

    • Detection: Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the plate on a chemiluminescence-capable plate reader.

    • Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal Zaprinast concentration (100% activation). Fit the dose-response curve using a four-parameter logistic equation to determine the EC50 value.

Experiment 2: Orthogonal Assay for G-Protein Signaling (Calcium Mobilization)
  • Expertise & Rationale: To ensure the observed activity is not an artifact of the β-arrestin system and to confirm engagement with G-protein signaling pathways, an orthogonal assay is essential. GPR35 is known to couple to Gα proteins, which can lead to the mobilization of intracellular calcium ([Ca²⁺]i).[4][6] Measuring this flux provides an independent confirmation of receptor activation.

  • Detailed Experimental Protocol:

    • Cell Line: Use HEK293 cells transiently or stably expressing human GPR35.

    • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Dye Loading: Wash cells with HBSS buffer. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of Compound X and a reference agonist as described in Experiment 1.

    • Data Acquisition: Use a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence for 10-20 seconds.

    • Compound Injection: Inject the compound dilutions into the wells while continuously reading fluorescence intensity for an additional 2-3 minutes to capture the transient calcium peak.

    • Data Analysis: Calculate the EC50 by plotting the peak fluorescence response against the compound concentration.

Hypothetical Data Summary and Initial Comparison

The following table summarizes the expected quantitative output from our initial verification experiments, comparing our test compound to a well-characterized GPR35 agonist, Zaprinast.

CompoundPrimary Assay (β-Arrestin) EC50Orthogonal Assay ([Ca²⁺]i) EC50Notes
Compound X 750 nM980 nMShows consistent activity across both platforms.
Zaprinast (Reference) 5 µM8 µMModerate potency agonist, consistent with literature.[3]
Vehicle (DMSO) No ActivityNo ActivityNegative control shows no off-target effects.

Part 3: Comparative Analysis with Alternative GPR35 Modulators

To contextualize our findings, it is crucial to compare the activity profile of Compound X with a panel of known GPR35 modulators. GPR35 pharmacology is complicated by significant species-dependent variations in ligand potency.[3][8][9]

CompoundTypePotency (Human GPR35)Species SelectivityKey References
Zaprinast AgonistEC50 ~1-10 µMRelatively similar potency across human, mouse, and rat.[8]Jenkins et al., 2010
Pamoic Acid AgonistEC50 ~100-500 nMHighly selective for human GPR35; low potency at rodent orthologs.[6][9]Jenkins et al., 2010
YE120 AgonistEC50 ~300 nMMore potent than Zaprinast.Divorty et al., 2015
CID2745687 AntagonistKi ~10-20 nMHighly selective for human GPR35.[1][6]Zhao et al., 2010
ML-145 AntagonistHigh affinity for human GPR35Lacks affinity for mouse and rat orthologs.[8]MacKenzie et al., 2011

This comparison highlights the importance of future studies to determine the species selectivity of Compound X, which is a critical step before considering any in vivo experiments in rodent models.

Part 4: Elucidating the Downstream Signaling Pathway

Verifying that receptor activation translates into downstream cellular signaling is the final step in our initial characterization. GPR35 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key node in cellular proliferation and inflammatory signaling.[1][3][4]

GPR35 Signaling Cascade

The diagram below illustrates the primary signaling arms of GPR35. Our initial assays (β-Arrestin and Calcium) confirm events at the receptor level, while the subsequent ERK phosphorylation assay validates the downstream signal transduction.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR35 GPR35 G_protein Gαi / Gα13 GPR35->G_protein G-Protein Coupling beta_arrestin β-Arrestin GPR35->beta_arrestin β-Arrestin Recruitment PLC PLCβ G_protein->PLC Src Src G_protein->Src beta_arrestin->Src ERK pERK Ca ↑ [Ca²⁺]i PLC->Ca Assay 2 NFkB NF-κB Activation Ca->NFkB Src->ERK ERK->NFkB Agonist Compound X Agonist->GPR35

Figure 2: Simplified GPR35 signaling pathways and assay targets.
Experiment 3: Downstream Functional Assay (ERK Phosphorylation)

  • Expertise & Rationale: Western blotting for phosphorylated ERK (pERK) is a gold-standard method to confirm that the upstream receptor binding and second messenger generation result in the activation of a critical downstream kinase cascade. An increase in the pERK/total ERK ratio is a reliable indicator of functional receptor agonism.

  • Detailed Experimental Protocol:

    • Cell Culture and Starvation: Culture GPR35-expressing cells in 6-well plates until they reach ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Compound Treatment: Treat cells with Compound X at its EC50 and 10x EC50 concentrations for 5, 15, and 30 minutes. Include vehicle and a positive control (e.g., Zaprinast).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (p44/42) and total ERK1/2.

    • Detection and Analysis: Use a chemiluminescent HRP substrate and imaging system to detect the protein bands. Quantify band density and calculate the ratio of pERK to total ERK for each condition.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the independent verification of this compound's biological activity, using the hypothesis that it functions as a GPR35 agonist. The successful execution of these experiments would:

  • Confirm Target Engagement: Establish that the compound directly interacts with GPR35.

  • Elucidate Mechanism: Differentiate between G-protein and β-arrestin pathway activation.

  • Validate Function: Demonstrate a downstream cellular consequence of receptor activation.

Positive results would validate this compound as a novel GPR35 agonist, warranting further investigation. Critical next steps would include assessing its activity on mouse and rat GPR35 orthologs to determine its suitability for in vivo studies in preclinical models of diseases like colitis, where GPR35 agonists have shown protective effects.[3]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides an in-depth, procedural framework for the safe disposal of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid (CAS No. 876717-56-5), ensuring the protection of laboratory personnel and the environment. This document moves beyond mere compliance, embedding safety and operational logic into every step, reflecting a commitment to best practices in laboratory science.

Hazard Profile and Core Safety Principles

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is a heterocyclic aromatic compound containing a piperazine moiety. While a specific, comprehensive toxicology profile is not widely published, data from its structural components and available Safety Data Sheets (SDS) mandate that it be handled as a hazardous substance.

Primary Hazards:

  • Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Skin Sensitization: May cause an allergic skin reaction (H317).[1][2]

  • Harmful if Swallowed: (H302).

  • Respiratory Irritation: May cause respiratory irritation (H335).

The piperazine group itself is associated with corrosive properties and can cause skin burns and eye damage.[3] Therefore, all procedures must be designed to prevent direct contact, inhalation, and accidental ingestion.

Core Disposal Principle: The fundamental principle for disposing of this compound is that it must be treated as regulated hazardous waste . Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the sanitary sewer.[4][5][6] Improper disposal can lead to environmental contamination and significant legal and financial penalties under regulations such as the Resource Conservation and Recovery Act (RCRA).[4]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound, from initial use to final waste consolidation. The causality is clear: preventing exposure is the most effective safety measure.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or face shield.Protects against splashes and airborne particles, mitigating the risk of serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, addressing the risk of skin sensitization and irritation.[3][5]
Body Protection Lab coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of dust or aerosols, addressing the potential for respiratory irritation.[3]

Waste Management Workflow: From Generation to Disposal

The proper management of chemical waste is a systematic process. The following workflow ensures compliance and safety from the point of generation to the final hand-off to a licensed disposal vendor.

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Identify Waste: - Unused Compound - Contaminated Labware (pipette tips, wipes, etc.) B Select Compatible Container (HDPE or glass) A->B Collect waste C Label Container: 'Hazardous Waste' Chemical Name Hazard Pictograms B->C Properly identify E Transfer Waste to Container C->E D Segregate from Incompatibles: - Strong Oxidizing Agents - Strong Acids - Acid Chlorides F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange Pickup by Licensed Hazardous Waste Vendor G->H When full or per schedule I Maintain Disposal Records H->I

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Protocol for Waste Collection and Storage:
  • Container Selection: Choose a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition, free of damage, and has a secure, leak-proof lid.[4]

  • Waste Segregation (Critical Step): This compound must be segregated from incompatible materials to prevent dangerous reactions.

    • Incompatible Materials:

      • Strong Oxidizing Agents

      • Strong Acids

      • Acid Chlorides

    • Rationale: As a heterocyclic amine, this compound can react exothermically with acids.[4] Reactions with strong oxidizers can create a risk of fire or explosion.

  • Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[7][8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazard warnings (e.g., Irritant, Sensitizer) or GHS pictograms.

  • Accumulation:

    • Collect all waste materials, including residual solid compound, contaminated weighing papers, pipette tips, and gloves, directly into the labeled hazardous waste container.

    • Keep the container closed at all times except when adding waste.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][8]

Spill Management and Decontamination

Accidents happen, but a prepared response minimizes risk. The procedure for managing a spill of this compound is focused on containment, cleanup, and decontamination.

G cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Decontamination A Alert Personnel & Evacuate Immediate Area B Ensure Adequate Ventilation A->B C Don Appropriate PPE D Contain Spill with Inert Absorbent Material (Vermiculite, Sand) C->D E Carefully Collect Absorbed Material into Hazardous Waste Container D->E F Clean Spill Area with Aqueous, pH-Adjusted Decontamination Solution G Wipe with Solvent (Ethanol/Isopropanol), followed by Soap & Water F->G H Dispose of all Cleanup Materials as Hazardous Waste G->H

Caption: Spill Response and Decontamination Workflow.

Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert others in the area. If the spill is significant, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing the appropriate PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]

  • Collect: Carefully scoop the absorbed material into your designated hazardous waste container for this compound.

  • Decontaminate:

    • For effective neutralization of aromatic amines, specialized decontamination solutions are recommended. Commercial kits containing aqueous, pH-adjusted solutions are available and provide a validated method for neutralizing the hazard.[7]

    • If a specialized kit is unavailable, thoroughly decontaminate the surface with a solvent like ethanol or isopropanol, followed by a wash with soap and water.

    • All cleaning materials (wipes, absorbent pads, etc.) must be disposed of as hazardous waste in the same container.[3]

Final Disposal Method: Incineration

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste management facility.[5]

Causality and Scientific Rationale:

  • Complete Destruction: Incineration in a specialized chemical incinerator equipped with afterburners and scrubbers ensures the complete thermal destruction of the organic molecule.

  • Hazardous Decomposition Products: The thermal decomposition of this compound and related structures is known to produce toxic gases.[5] These include:

    • Oxides of Nitrogen (NOx)

    • Carbon Monoxide (CO)

    • Carbon Dioxide (CO2)

    • Ammonia (NH3), Hydrogen Cyanide (HCN), and other nitrogenous volatiles.

  • Environmental Protection: Licensed incinerators have sophisticated scrubbing and filtration systems to neutralize these hazardous byproducts, preventing their release into the atmosphere. Disposing of this compound in a landfill could lead to the leaching of a persistent organic pollutant into soil and groundwater.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical's hazards, implementing a rigorous, multi-step waste management workflow, and adhering to the principles of segregation and professional disposal, researchers can ensure their work is conducted responsibly from start to finish. This builds a foundation of trust and demonstrates a value that extends far beyond the products we develop.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.